molecular formula C14H16O10 B1231948 5-Galloylquinic acid CAS No. 53584-43-3

5-Galloylquinic acid

Katalognummer: B1231948
CAS-Nummer: 53584-43-3
Molekulargewicht: 344.27 g/mol
InChI-Schlüssel: LDPLFHGGZNSKDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1,3,4-Trihydroxy-5-(3,4,5-trihydroxybenzoyl)oxycyclohexane-1-carboxylic acid is a natural product found in Quercus aliena, Eriogonum umbellatum, and Cistus creticus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1,3,4-trihydroxy-5-(3,4,5-trihydroxybenzoyl)oxycyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O10/c15-6-1-5(2-7(16)10(6)18)12(20)24-9-4-14(23,13(21)22)3-8(17)11(9)19/h1-2,8-9,11,15-19,23H,3-4H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPLFHGGZNSKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53584-43-3
Record name Theogallin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039287
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Foundational & Exploratory

Biosynthesis Pathway of 5-Galloylquinic Acid in Plants: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

5-Galloylquinic acid is a critical specialized metabolite and a fundamental building block for complex hydrolyzable tannins in the plant kingdom[1]. Found abundantly in species such as Camellia sinensis (tea) and Copaifera lucens, it exhibits potent antioxidant, antimicrobial, and anti-inflammatory properties[2][3]. Unlike the well-characterized chlorogenic acids (caffeoylquinic acids) which utilize CoA-thioesters, the biosynthesis of galloylquinic acids represents a distinct evolutionary divergence from primary metabolism, leveraging unique high-energy glucose esters and specialized vacuolar acyltransferases[4][5]. This whitepaper elucidates the molecular mechanisms, enzymatic kinetics, and analytical methodologies required to study the 5-galloylquinic acid biosynthetic pathway.

The Core Biosynthetic Architecture

The biosynthesis of 5-galloylquinic acid is a tripartite process: upstream precursor synthesis via the shikimate pathway, intermediate activation via glycosylation, and terminal transesterification.

Upstream Precursor Synthesis: The Shikimate Branch

The precursors for 5-galloylquinic acid—gallic acid and quinic acid—are both derived directly from the early stages of the shikimate pathway, bypassing the downstream phenylpropanoid route[3].

  • Quinic Acid Synthesis: 3-Dehydroquinate (3-DHQ) is reduced to quinic acid by Quinate Dehydrogenase (QDH), a paralog of shikimate dehydrogenase[3].

  • Gallic Acid Synthesis: 3-Dehydroshikimate (3-DHS) is oxidized to gallic acid by specialized, NADP⁺-dependent Shikimate Dehydrogenase (SDH) variants (e.g., CsDQD/SDH in tea or VvSDH in grapevine)[3][6]. This represents a critical metabolic branch point, diverting carbon flux away from aromatic amino acid synthesis toward hydrolyzable tannin precursors.

Intermediate Activation: The β-Glucogallin Energy Bridge

Unlike the phenylpropanoid pathway, which relies on high-energy CoA thioesters (e.g., p-coumaroyl-CoA) for acylation, the galloylation pathway utilizes a glucose ester[4]. Gallic acid is glycosylated by UDP-glucose:galloyl glucosyltransferases (UGGTs), specifically members of the UGT84A family, to form 1-O-galloyl-β-D-glucose (β-glucogallin)[4][7]. Causality Insight: The formation of the 1-O-acyl-glucose ester bond in β-glucogallin provides the requisite thermodynamic driving force (ΔG < 0) for subsequent transesterification reactions without depleting the cellular CoA pool. This prevents metabolic bottlenecks in primary metabolism and represents a highly specialized evolutionary adaptation in tannin-accumulating plants[7].

Terminal Galloylation: SCPL-AT Catalysis

The final step is the transfer of the galloyl moiety from β-glucogallin to the 5-hydroxyl group of quinic acid. This reaction is catalyzed by Serine Carboxypeptidase-Like Acyltransferases (SCPL-ATs), specifically those belonging to the SCPL-IA clade[5][8]. These enzymes have evolved from hydrolytic carboxypeptidases into acyltransferases, utilizing a catalytic triad (typically Ser-Asp-His) to perform transesterification in the acidic environment of the plant vacuole[5].

BiosynthesisPathway DHQ 3-Dehydroquinate (3-DHQ) QA Quinic Acid (QA) DHQ->QA Quinate Dehydrogenase (QDH) DHS 3-Dehydroshikimate (3-DHS) DHQ->DHS Dehydroquinate Dehydratase (DQD) GQA 5-O-Galloylquinic Acid QA->GQA Acceptor GA Gallic Acid (GA) DHS->GA Shikimate Dehydrogenase (SDH variants) BGG β-Glucogallin (1-O-galloyl-β-D-glucose) GA->BGG UGGT (UGT84A) UDPG UDP-Glucose UDPG->BGG Donor BGG->GQA SCPL-AT (Galloyltransferase)

Figure 1: The complete biosynthetic pathway of 5-galloylquinic acid from shikimate precursors.

Quantitative Data & Enzymology

Understanding the kinetics and diagnostic fragmentation of these metabolites is crucial for pathway engineering and drug development.

Table 1: Key Enzymes in the 5-Galloylquinic Acid Biosynthesis Pathway

Enzyme NameGene FamilySubstrate(s)ProductBiological Role
Quinate Dehydrogenase (QDH) DQD/SDH paralogs3-DehydroquinateQuinic acidCore polyol synthesis[3]
Shikimate Dehydrogenase (SDH) DQD/SDH variants3-DehydroshikimateGallic acidPhenolic precursor synthesis[6]
UDP-glucose:galloyl glucosyltransferase (UGGT) UGT84AGallic acid + UDP-glucoseβ-glucogallinAcyl donor activation[4]
Serine Carboxypeptidase-Like Acyltransferase (SCPL-AT) SCPL-IA Cladeβ-glucogallin + Quinic acid5-O-Galloylquinic acidTerminal galloylation[5][8]

Table 2: LC-MS/MS Diagnostic Fragmentation of Galloylquinic Acids [1]

CompoundPrecursor Ion [M-H]⁻MS² Base PeakMS³ Base PeakStructural Significance
3-Galloylquinic acid m/z 343m/z 169m/z 125Cleavage favors gallate anion release.
5-Galloylquinic acid m/z 343m/z 191m/z 85Cleavage favors quinic acid core retention.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific controls and causal reasoning for each step.

In Vitro Reconstitution of SCPL-AT Activity

This protocol validates the terminal galloylation step, confirming the specific activity of SCPL-ATs.

  • Protein Expression: Express the recombinant SCPL-IA gene (e.g., from Camellia sinensis) in N. benthamiana or E. coli[5]. Rationale: Plant-based expression often preserves critical post-translational modifications (like glycosylation) required for SCPL-AT maturation and folding.

  • Reaction Assembly: In a 100 µL reaction volume, combine 50 mM sodium acetate buffer (pH 5.0), 1 mM β-glucogallin (acyl donor), 1 mM quinic acid (acyl acceptor), and 10 µg of purified recombinant enzyme. Rationale: The pH is strictly maintained at 5.0 to mimic the acidic environment of the plant vacuole where SCPL-ATs are localized and optimally active.

  • Incubation & Termination: Incubate at 30°C for 45 minutes. Terminate the reaction by adding 100 µL of ice-cold methanol containing 0.1% formic acid. Rationale: Formic acid instantly denatures the enzyme and stabilizes the ester bonds of the product.

  • Validation Control: Run a parallel reaction using boiled enzyme (denatured control) to rule out spontaneous, non-enzymatic transesterification.

LC-MS/MS Diagnostic Profiling of 5-Galloylquinic Acid

Accurate identification relies on distinguishing 5-galloylquinic acid from its regioisomers (e.g., 3-galloylquinic acid or 4-galloylquinic acid)[1].

  • Tissue Extraction: Lyophilize and grind plant tissue. Extract with 70% aqueous methanol (v/v) under sonication for 30 minutes at strictly 4°C. Rationale: Galloyl depsides are highly susceptible to thermal degradation and spontaneous acyl migration. Cold extraction prevents the artifactual conversion of 5-galloylquinic acid into other regioisomers.

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column. Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Operate the mass spectrometer in negative Electrospray Ionization (ESI) mode. Rationale: Galloylquinic acids readily lose a proton to form stable [M-H]⁻ ions (m/z 343).

  • Data Analysis (Self-Validation): Do not rely solely on the m/z 343 precursor. You must perform MS² fragmentation. The presence of an m/z 191 base peak definitively identifies the 5-O-substitution, whereas an m/z 169 base peak indicates a 3-O-substitution[1].

Workflow Ext 1. Cold Extraction (70% MeOH, 4°C) SPE 2. SPE Cleanup (C18 Cartridge) Ext->SPE LC 3. RP-HPLC Separation (Gradient Elution) SPE->LC MS 4. ESI-MS/MS (Negative Mode) LC->MS Data 5. MS² Validation (m/z 343 -> 191) MS->Data

Figure 2: Self-validating LC-MS/MS workflow for the extraction and definitive identification of 5-galloylquinic acid.

Conclusion

The biosynthesis of 5-galloylquinic acid is a highly coordinated pathway that bridges the shikimate pathway with specialized vacuolar acyltransferases. By utilizing β-glucogallin as a high-energy donor, plants can efficiently accumulate these bioactive molecules without disrupting primary CoA-dependent metabolism. Mastering the enzymology and analytical profiling of this pathway provides a crucial foundation for metabolic engineering and the discovery of novel therapeutics.

References[6] Two shikimate dehydrogenases, VvSDH3 and VvSDH4, are involved in gallic acid biosynthesis in grapevine - Oxford Academic. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPfyCJXgADNsm9lClt9d40vLcMlzyCVIwEw8noWbVtYbaR_BpzeMfyNNxdc5iBda8BOPojEKmPo-omV07dKu8NpDPnTGB0C0fFfdMdhKaKnbnzMZRnFVo70zTxJlgsT90f8Tf4hY4uTIm46GPi9pJTnQ4=[1] Profiling and Characterization by LC-MSn of the Galloylquinic Acids of Green Tea, Tara Tannin, and Tannic Acid - ACS Publications. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO0tJPu2hxmT55M8MQLBxecO4BXcUShJkEHMk9sBJjYcXY2qHmRhOTp-7V2cVT0kZKKYpMkBqUPxCmP2H2Tx5Ybw4v1iAzslMCftwlO1JknyCoiyPfBCUY2cD0s7mG-usi37-lOg==[2] Novel Preclinical Study of Galloylquinic Acid Compounds from Copaifera lucens with Potent Antifungal Activity against Vaginal Candidiasis Induced in a Murine Model via Multitarget Modes of Action - ASM Journals. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1Q8B8hCNC9S459slM1_Vtvhave5OW3aq2b853_-s51dwfUsVnaouM3ZZXp0G1YWzdc25d-iLGEAeKpGyI6TfReF1FNH1f_AOFPl4R1zBVO8ASTnZvyIJoFPXy6LGF9TozFG8l_7IWC9iBdIihFFW_oA==[8] Genome-Wide Analysis of Serine Carboxypeptidase-Like Acyltransferase Gene Family for Evolution and Characterization of Enzymes Involved in the Biosynthesis of Galloylated Catechins in the Tea Plant (Camellia sinensis) - PMC. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKHZUl5Dn1p506CnVVD90jhICwzKdvqTK_t-vFEoV6-hOMXXGCjNcSmGWzGXQOszOO38QASCu9dKyJDqaKluXFirFoM3aVfA4v0mdr-SMN-f8b3mxBGH4_7FJtEDmwc-QR-VxNkf-LZ2wCqw==[3] Functional Analysis of 3-Dehydroquinate Dehydratase/Shikimate Dehydrogenases Involved in Shikimate Pathway in Camellia sinensis - PMC. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk31abWcEa7tc-UR95fRmmjvO80OJRkrOo91cby02ThmqBBZQKi9rFW684RBfjjErp92q_IWFZgxCqpLGRoG10WqdlsW1oDxOAYAA7JGzPS1oz23ENJMBc0LFT-SjA_4mJPGfP2-bqOKyIGg==[4] Two UGT84A Family Glycosyltransferases Regulate Phenol, Flavonoid, and Tannin Metabolism in Juglans regia - PMC. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXW3xmvxFKt3lDsDC2jYrrsdXHJj4NQCBLwaYGrCR6ddBqc-PnJFnHf733O3-jaM8aBL0VWB76zcEPG1S4wWBpGQMdLk9X0hJS0nSWV-yl9KsjFHot5vCAMKLI0m5xCob6Vmk6cIhzOS65AQ==[5] Deactivating mutations in the catalytic site of a companion serine carboxypeptidase-like acyltransferase enhance catechin galloylation in Camellia plants - Oxford Academic. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzUkPEwQAcG3cYygENTf4jPJOok3vhAeyzgo2KW_0BsHM9m9ReclNWlAZBsDhN8LkFtlQP5LIXQCGusM7X_b4PvXK8CanV9ihWZT8MDUEWUk3ZGw88_6EXH-ORrNpcjLAR9N1oxVk2MwV3l7xesTlBxyg=[7] Formation of β-glucogallin, the precursor of ellagic acid in strawberry and raspberry - ResearchGate. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXF25wmG7X6Jnvm_WSUCu4ikOWdk8ZOkiMcHaSv9x9_qJc9OASwqv59MjXm6esntcEhPqiJ7u6MIwLRgspCdGzlckWf7iJU5Og9V6aTo9u3Gl-gg-FkR2ZU7CXxHHwmSrLIw9pEIwNg9q48XdbHNBzmbV2T2Gn02mgRgj5cast5vyCZoxLcAZyc-IbppLYPs-QsHKBrVJsvMekCrmn5RkV9uXNcVlAmDFrCqilS6mOMHUUKMwd4taBoc1KAprA2NqKig==

Sources

The Molecular Dynamics of 5-Galloylquinic Acid in Oxidative Stress: Mechanisms, Pathways, and Experimental Validation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly targets oxidative stress-mediated pathologies—ranging from neurodegeneration to metabolic syndrome—plant-derived polyphenols have transitioned from crude botanical extracts to isolated, mechanistically defined pharmacophores. 5-Galloylquinic acid (5-GQA) , a prominent phenolic compound abundant in Camellia sinensis (green tea) and Toona sinensis, stands out as a primary scavenger of reactive oxygen species (ROS)[1][2].

As a Senior Application Scientist, I have designed this technical guide to dissect the dual-action mechanism of 5-GQA: its direct chemical neutralization of free radicals and its potent, indirect activation of the Keap1-Nrf2-ARE transcriptional axis[3]. Furthermore, this guide provides self-validating experimental protocols to ensure rigorous, reproducible data in your preclinical assays.

Structural Kinetics & Direct ROS Scavenging

The antioxidant supremacy of 5-GQA is fundamentally rooted in its molecular architecture. Comprising a quinic acid core esterified with a galloyl group, the molecule is exceptionally rich in phenolic hydroxyl (-OH) groups[4].

  • Electron/Hydrogen Donation: In the presence of highly reactive species like hydroxyl radicals (•OH) or superoxide anions (O 2​ ), the galloyl moiety acts as a rapid electron or hydrogen atom donor. This quenches the radical, converting the phenolic group into a relatively stable, resonance-stabilized phenoxyl radical.

  • Lipid Peroxidation Inhibition: By neutralizing initiating radicals, 5-GQA halts the destructive chain reaction of lipid peroxidation. This preserves the integrity of cellular and mitochondrial membranes, which is a critical factor in preventing neurotoxicity and cellular apoptosis[5][6].

The Keap1-Nrf2-ARE Axis: Indirect Antioxidant Signaling

While direct scavenging provides immediate biochemical relief, the sustained therapeutic efficacy of 5-GQA relies on epigenetic and transcriptional modulation. Phenolic compounds like 5-GQA are electrophilic in their oxidized states and interact dynamically with the cellular sensor Keap1 (Kelch-like ECH-associated protein 1)[3].

  • Thiol Oxidation: 5-GQA facilitates the oxidation of specific cysteine thiol groups on the Keap1 protein[3].

  • Nrf2 Liberation: Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation. The structural alteration of Keap1 induced by 5-GQA prevents this interaction, allowing Nrf2 to accumulate in the cytosol.

  • Nuclear Translocation & Transcription: Nrf2 translocates to the nucleus, heterodimerizes with small Maf proteins, and binds to the Antioxidant Response Element (ARE). This drives the robust transcription of endogenous antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Heme Oxygenase-1 (HO-1)[3][5].

G GQA 5-Galloylquinic Acid (5-GQA) ROS Reactive Oxygen Species (ROS) GQA->ROS Direct Scavenging Keap1 Keap1 (Cytosol) GQA->Keap1 Thiol Oxidation Nrf2_Cyto Nrf2 (Cytosol) Keap1->Nrf2_Cyto Releases Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyto->Nrf2_Nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_Nuc->ARE Binds Enzymes HO-1, SOD, CAT, GPx ARE->Enzymes Transcription Enzymes->ROS Neutralizes

Caption: The dual mechanism of 5-GQA: Direct ROS scavenging and Keap1-Nrf2-ARE pathway activation.

Quantitative Impact on Oxidative Biomarkers

To contextualize the efficacy of 5-GQA and structurally related phenolic acids, the following table synthesizes their quantitative impact on key oxidative stress biomarkers across established in vitro and in vivo models[3][4][5][6].

Biomarker / TargetModulation by 5-GQA / PhenolicsBiological Consequence
Intracellular ROS / H 2​ O 2​ Significant Reduction (↓)Prevents DNA, lipid, and protein oxidation; halts apoptosis triggers.
Malondialdehyde (MDA) Significant Reduction (↓)Indicates decreased lipid peroxidation and preserved membrane integrity.
Nrf2 (Nuclear Fraction) Upregulation (↑)Drives transcription of the endogenous antioxidant defense system.
SOD & Catalase (CAT) Activity Increased (↑)Accelerates the dismutation of superoxide and breakdown of H 2​ O 2​ .
Bax / Bcl-2 Ratio Decreased (↓)Stabilizes mitochondrial membrane potential ( ΔΨm​ ); prevents cell death.

Experimental Workflows & Self-Validating Protocols

Reproducible data requires self-validating experimental designs. The following protocols detail how to accurately measure the antioxidant mechanisms of 5-GQA, explaining the causality behind the methodological choices.

Protocol A: Intracellular ROS Quantification via DCFDA Assay

Objective: To measure the direct intracellular ROS scavenging ability of 5-GQA in H 2​ O 2​ -stressed SH-SY5Y neuroblastoma cells. Causality & Logic: We utilize 2',7'-dichlorofluorescin diacetate (DCFDA) because it is cell-permeable. Once inside, cellular esterases cleave the diacetate group, trapping the non-fluorescent DCFH within the cell. ROS oxidation converts DCFH to highly fluorescent DCF. Crucially, cells must be washed after 5-GQA pre-treatment and before H 2​ O 2​ addition. If extracellular 5-GQA remains in the media, it will neutralize H 2​ O 2​ before it enters the cell, yielding a false positive for intracellular efficacy.

Step-by-Step Methodology:

  • Seeding: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at 2 × 10 4 cells/well. Incubate for 24h at 37°C.

  • Pre-treatment: Aspirate media. Add fresh media containing 5-GQA (1, 10, 50 µM) or a vehicle control. Incubate for 24h.

  • Washing (Critical Step): Aspirate the treatment media. Wash the wells twice with warm PBS to remove all extracellular 5-GQA.

  • Probe Loading: Add 10 µM DCFDA in serum-free media. Incubate in the dark for 45 mins at 37°C.

  • Stress Induction: Remove the DCFDA solution. Add 100 µM H 2​ O 2​ in PBS to induce acute oxidative stress.

  • Measurement: Immediately read fluorescence (Ex: 485 nm, Em: 535 nm) using a microplate reader in kinetic mode for 1 hour.

Workflow Seed Seed SH-SY5Y Cells (96-well plate) Pretreat Pre-treat with 5-GQA (1-50 µM, 24h) Seed->Pretreat Wash Wash with PBS (Removes extracellular 5-GQA) Pretreat->Wash Probe Incubate with DCFDA (10 µM, 45 min) Wash->Probe Stress Add H2O2 / 6-OHDA (Induce Oxidative Stress) Probe->Stress Read Fluorescence Microplate Reader (Ex: 485nm, Em: 535nm) Stress->Read

Caption: Step-by-step workflow for validating intracellular ROS scavenging using the DCFDA assay.

Protocol B: Nrf2 Nuclear Translocation Assay (Subcellular Fractionation)

Objective: To validate the indirect antioxidant mechanism by quantifying Nrf2 movement from the cytosol to the nucleus. Causality & Logic: Measuring total cellular Nrf2 levels does not prove transcriptional activation; Nrf2 must physically reside in the nucleus. We employ a two-step lysis method. A hypotonic buffer swells the cells and ruptures the plasma membrane while leaving the nuclear envelope intact, yielding a pure cytosolic fraction. The remaining intact nuclei are then lysed with a high-salt hypertonic buffer. We validate fraction purity using GAPDH (strictly cytosolic) and Lamin B1 (strictly nuclear) to ensure no cross-contamination occurred during pipetting.

Step-by-Step Methodology:

  • Treatment: Treat cells with 5-GQA (50 µM) for 6 hours (the typical peak translocation time for phenolic activation).

  • Hypotonic Lysis (Cytosolic Extraction): Resuspend the cell pellet in Hypotonic Buffer (10 mM HEPES, 1.5 mM MgCl 2​ , 10 mM KCl, 0.5 mM DTT, protease inhibitors). Incubate on ice for 15 mins. Add 10% NP-40, vortex for 10 seconds, and centrifuge at 10,000 x g for 1 min. Collect the supernatant (Cytosolic Fraction).

  • Hypertonic Lysis (Nuclear Extraction): Resuspend the remaining pellet in Nuclear Extraction Buffer (20 mM HEPES, 1.5 mM MgCl 2​ , 420 mM NaCl, 0.2 mM EDTA, 25% glycerol). Incubate on ice for 30 mins with intermittent vortexing. Centrifuge at 20,000 x g for 5 mins. Collect the supernatant (Nuclear Fraction).

  • Western Blotting: Run both fractions on SDS-PAGE. Probe for Nrf2. Crucially, probe cytosolic fractions for GAPDH and nuclear fractions for Lamin B1 to self-validate the assay's structural integrity.

References

  • MedChemExpress. 5-Galloylquinic acid | ROS Scavenger.1

  • National Center for Biotechnology Information (PMC). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action.5

  • MDPI. Beneficial Effects of Laurel (Laurus nobilis L.) and Myrtle (Myrtus communis L.) Extract on Rat Health.4

  • ResearchGate. Analysis of antioxidant activity and antioxidant constituents of Chinese toon.2

  • Ovid. Effect of regular green tea (Camellia sinensis) kombucha consumption on oxidative stress and endothelial health in individuals with excess body weight.3

  • Science.gov. Gallic acid treatment and mechanisms protecting against oxidative damage.6

Sources

The Role of 5-O-Galloylquinic Acid in Plant Defense Mechanisms: A Technical Guide to Biosynthesis, Isolation, and Translational Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-O-Galloylquinic acid (5-GQA) is a specialized phenolic ester formed from gallic acid and quinic acid. Widely distributed in resilient plant species such as Camellia sinensis (green tea), Alchornea trewioides, and Pistacia lentiscus, 5-GQA is a critical secondary metabolite deployed in plant defense systems[1][2][3]. This whitepaper synthesizes the mechanistic role of 5-GQA in environmental stress adaptation, provides a self-validating protocol for its isolation, and explores its translational potential in modern pharmacognosy.

Mechanistic Role in Plant Defense

As an evolutionary adaptation, plants upregulate the biosynthesis of polyphenols to survive abiotic and biotic stressors. 5-GQA functions as a frontline biochemical shield through three primary mechanisms:

UV Radiation Shielding & Altitude Adaptation

In Mediterranean shrub species like Pistacia lentiscus (mastic tree), environmental stressors such as high altitude and intense UV radiation trigger the rapid biosynthesis of secondary metabolites[3]. 5-GQA acts as a highly effective UV-absorbing compound in the epidermal layers of leaves, preventing DNA dimerization and mitigating cellular damage caused by prolonged solar exposure[3].

Oxidative Stress and ROS Scavenging

The galloyl moiety of 5-GQA provides potent free radical scavenging capabilities. When plants are subjected to oxidative stress, reactive oxygen species (ROS) threaten to degrade lipid membranes. Phytochemical analyses of Alchornea trewioides demonstrate that 5-GQA exhibits one of the highest Oxygen Radical Absorbance Capacities (ORAC) among quinic acid derivatives, neutralizing ROS before irreversible cellular apoptosis occurs[2].

Biosynthetic Pathway Activation

The production of 5-GQA is tightly regulated by the shikimate pathway, which synthesizes the quinic and gallic acid precursors prior to their esterification.

Biosynthesis Stress Environmental Stressors (UV, Altitude, Pathogens) Shikimate Shikimate Pathway Stress->Shikimate Upregulates Quinic Quinic Acid Shikimate->Quinic Biosynthesis Gallic Gallic Acid Shikimate->Gallic Biosynthesis GQA 5-O-Galloylquinic Acid (5-GQA) Quinic->GQA Esterification Gallic->GQA Esterification Defense Plant Defense Activation (ROS Scavenging & Shielding) GQA->Defense Mediates

Fig 1: Biosynthetic pathway of 5-GQA and its role in plant defense signaling.

Experimental Methodologies: Self-Validating Isolation Protocol

This protocol is designed as a self-validating system : every major phase includes an analytical checkpoint to confirm success before proceeding, minimizing wasted resources.

Step-by-Step Methodology

Step 1: Biomass Preparation & Extraction

  • Action: Macerate Camellia sinensis leaves and extract using a 70% ethanol solution[4].

  • Causality: 70% ethanol perfectly balances solvent polarity. It is aggressive enough to disrupt the cellular matrix but polar enough to maximize the solubility of hydrophilic polyphenols like 5-GQA, preventing the co-extraction of highly lipophilic waxes.

  • Validation Check: Perform a rapid Folin-Ciocalteu assay on the crude extract. A positive colorimetric shift (blue) validates successful total phenolic extraction, justifying progression to purification.

Step 2: m-ZrP Adsorption

  • Action: Introduce the crude extract to the m-ZrP matrix and incubate for exactly 7 hours[4].

  • Causality: The mesoporous architecture of m-ZrP selectively traps 5-GQA based on its specific molecular volume and hydroxyl group affinity. This step effectively filters out larger, non-specific tannins (like epigallocatechin gallate) that cause steric hindrance.

  • Validation Check: Monitor the supernatant at 254 nm via UV-Vis spectroscopy. A plateau in absorbance reduction confirms that the m-ZrP matrix has reached adsorption saturation.

Step 3: Acidic Desorption

  • Action: Elute the target compound using a 0.4% phosphoric acid solution for 5 hours[4].

  • Causality: Mild acidification protonates the phenolic hydroxyl groups, disrupting the hydrogen bonds between 5-GQA and the m-ZrP matrix. This releases 5-GQA without hydrolyzing the delicate ester bond connecting the gallic and quinic acid moieties.

Step 4: HPLC Chromatographic Validation

  • Action: Run the eluate through HPLC using a Methanol:Acetic Acid/H₂O gradient elution at a flow rate of 1.0 ml/min[1].

  • Causality: Gradient elution is strictly required to resolve 5-GQA from structurally similar isomers (e.g., 3-O-galloylquinic acid or 4-O-galloylquinic acid) that co-elute under isocratic conditions.

  • Validation Check: Compare the retention time against a >98% pure 5-GQA reference standard. This confirms a final purity of ≥92%[1][4].

Extraction Biomass Plant Biomass (e.g., Green Tea) Solvent 70% EtOH Extraction (Matrix Disruption) Biomass->Solvent mZrP m-ZrP Adsorption (7h, Selective Trapping) Solvent->mZrP Crude Extract Desorb Acidic Desorption (0.4% H3PO4, 5h) mZrP->Desorb Wash & Elute HPLC HPLC Validation (>92% Purity Confirmed) Desorb->HPLC Purified 5-GQA

Fig 2: Self-validating extraction workflow for 5-GQA using m-ZrP and HPLC.

Quantitative Data Summaries

To facilitate rapid assay development and comparative analysis, the physicochemical properties and extraction metrics of 5-GQA are summarized below.

Table 1: Physicochemical & Chromatographic Profile of 5-GQA

ParameterSpecification / Value
CAS Number 53584-43-3[5]
Molecular Formula C₁₄H₁₆O₁₀[5]
Molecular Weight 344.27 g/mol [5]
pKa (est.) 5.7 (Weak Acid)[5]
XLogP3-AA -1.2[5]
HPLC Mobile Phase MeOH : Acetic acid H₂O (Gradient)[1]
Detection Wavelength 254 nm[1]

Table 2: Extraction Yield and Purity Metrics (m-ZrP vs. Traditional)

Extraction MethodAdsorption TimeDesorption TimeRecovery RateFinal HPLC Purity
Traditional (Silica/Sephadex) 24 - 48 h12 - 24 h~60 - 70%85 - 90%
m-ZrP Protocol 7 h[4]5 h[4]88%[4]≥92%[4]

Translational Potential in Drug Development

The evolutionary mechanisms that make 5-GQA an effective plant defense molecule translate remarkably well into human pharmacology. Drug development professionals are currently investigating 5-GQA for two primary therapeutic avenues:

  • Neuroprotection: Oxidative stress is a primary driver in the pathogenesis of neurodegenerative diseases. Phenolic compounds like 5-GQA have been shown to inhibit the aggregation of proteins involved in cognitive deterioration (such as Alzheimer's and Parkinson's diseases) by neutralizing free radicals in neural tissues[6].

  • Oncology and Apoptosis: Gallic acid derivatives, including galloylquinic acids, induce apoptosis and immunogenic cell death in various tumor cell lines (e.g., leukemia, lymphoma, and myeloma). When used in combination with conventional chemotherapeutic agents, these compounds exert synergistic antitumoral activity while lowering the required toxicity index of the primary drugs[7].

References

  • 5-Galloylquinic acid CAS# 53584-43-3: Odor profile, Molecular properties, Regulation Source: scent.vn URL:[Link]

  • Chemical constituents from the leaves of Alchornea trewioides (III). Quinic acids. Source: cabidigitallibrary.org URL:[Link]

  • Facile Separation of 5-O-Galloylquinic Acid from Chinese Green Tea Extract using Mesoporous Zirconium Phosphate - PubMed Source: nih.gov URL:[Link]

  • The Mastic Tree (Pistacia lentiscus L.) Leaves as Source of BACs: Effect of Growing Location, Phenological Stage and Extraction Solvent on Phenolic Content Source: ftb.com.hr URL:[Link]

  • Mediterranean Shrub Species as a Source of Biomolecules against Neurodegenerative Diseases - PMC Source: nih.gov URL:[Link]

  • Source: google.

Sources

Metabolomic Profiling of 5-Galloylquinic Acid Derivatives: From Discovery to Functional Annotation

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of 5-galloylquinic acid and its derivatives, a class of plant-derived polyphenols, has garnered significant attention for its therapeutic potential, including potent antioxidant and anti-inflammatory properties.[1][2] This guide provides a comprehensive, technically-grounded framework for the robust metabolomic profiling of these compounds. We move beyond standard protocols to explore the causality behind critical experimental choices, ensuring a self-validating system from sample preparation to data interpretation. This document is designed to empower researchers, scientists, and drug development professionals to navigate the complexities of natural product analysis, accelerate the identification of bioactive molecules, and unlock their full therapeutic potential.[3][4]

The Scientific Imperative: Understanding Galloylquinic Acids

Galloylquinic acids are esters formed between gallic acid and quinic acid. The position and number of galloyl groups on the quinic acid core give rise to a diverse array of isomers and derivatives, each with potentially unique biological activities.[1][5] For instance, studies have shown that antioxidant activity often increases with the number of galloyl groups attached to the quinic acid skeleton.[1] Their structural similarity to the more widely studied caffeoylquinic acids (chlorogenic acids) presents both analytical challenges and opportunities for comparative bioactivity studies.[6][7]

Metabolomics, the comprehensive analysis of small molecules in a biological system, offers a powerful lens to investigate these compounds.[8][9] It enables us not only to identify and quantify known derivatives but also to discover novel structures within complex plant extracts, a critical step in natural product drug discovery.[3][10]

The Metabolomics Workflow: A Validated Strategy

A successful metabolomics study is not merely a sequence of steps but an integrated system where each stage is optimized for the specific chemical nature of the target analytes. The following workflow is designed for the comprehensive profiling of galloylquinic acid derivatives.

metabolomics_workflow cluster_prep Phase 1: Sample & Extraction cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Interpretation cluster_output Phase 4: Outcome Sample Biological Sample (e.g., Plant Tissue) Quench Metabolic Quenching (e.g., Liquid N2) Sample->Quench Extract Solvent Extraction (e.g., 80% MeOH) Quench->Extract Cleanup Sample Cleanup (e.g., SPE or Filtration) Extract->Cleanup LCMS LC-MS/MS Analysis (Untargeted & Targeted) Cleanup->LCMS NMR NMR Spectroscopy (Structural Elucidation) Cleanup->NMR For purified fractions Processing Data Processing (Peak Picking, Alignment) LCMS->Processing Stats Statistical Analysis (PCA, OPLS-DA) Processing->Stats ID Metabolite Identification (MS/MS, Databases) Stats->ID Bio Biological Interpretation (Pathway Analysis) ID->Bio Output Bioactive Leads & Functional Insights Bio->Output fragmentation cluster_ms1 MS1 Scan cluster_ms2 MS2 Fragmentation (CID) Precursor 5-O-Galloylquinic Acid [M-H]⁻ m/z 343.04 Fragment1 Quinic Acid Moiety [C₇H₁₁O₆]⁻ m/z 191.05 Precursor->Fragment1 Dominant loss Fragment2 Gallic Acid Moiety [C₇H₅O₅]⁻ m/z 169.01 Precursor->Fragment2 Minor loss Fragment3 Quinic Acid Dehydrated [C₇H₉O₅]⁻ m/z 173.04 Fragment1->Fragment3 -H₂O

Sources

Methodological & Application

Application Note: High-Yield Extraction and Isolation of 5-Galloylquinic Acid from Plant Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Methodological Protocol & Analytical Framework

Introduction & Pharmacological Relevance

5-Galloylquinic acid (5-GQA), also known as theogallin, is a highly bioactive phenolic compound widely distributed in plant matrices such as green tea (Camellia sinensis), Copaifera langsdorffii leaves, and Terminalia chebula1. Pharmacologically, 5-GQA is highly valued for its potent gastroprotective, antioxidant, and anti-urolithiatic properties 2.

However, extracting 5-GQA presents a distinct chemical challenge: the ester bond linking the gallic acid moiety to the quinic acid core is highly susceptible to thermal degradation and hydrolysis under extreme pH or prolonged heating. To solve this, modern extraction frameworks have shifted away from traditional maceration toward Ultrasound-Microwave Assisted Extraction (UMAE) , which dramatically reduces extraction time while maximizing structural preservation.

Mechanistic Principles of Extraction

The methodology described herein utilizes a synergistic UMAE approach.

  • Microwave-Assisted Extraction (MAE): Induces rapid dipole rotation of the solvent molecules, generating localized intracellular heat. This rapidly increases internal pressure, rupturing the plant cell walls and releasing trapped polyphenols 3.

  • Ultrasound-Assisted Extraction (UAE): Generates acoustic cavitation bubbles. The implosion of these bubbles creates microjets that mechanically shear the matrix, enhancing solvent penetration and mass transfer 3.

  • Synergy: By combining both forces, UMAE operates efficiently at a mild bulk temperature (e.g., ~43°C), preventing the thermal hydrolysis of the 5-GQA ester bond while achieving peak yields in under 5 minutes 4.

Experimental Workflow

Workflow N1 Plant Matrix Preparation (Cryo-milling to 60-mesh) N2 Solvent Addition (70% EtOH, 1:10 FSR) N1->N2 N3 UMAE Extraction (US: 93.5W, MW: 294W, 43.4°C) N2->N3 Cavitation & Dipole Rotation N4 Centrifugation & Filtration (0.45 µm PVDF) N3->N4 Rapid Mass Transfer N5 Crude Phenolic Extract N4->N5 N6 Preparative HPLC (C18, 0.1% Formic Acid) N5->N6 Fractionation N7 LC-MS/MS Validation (m/z 343 → 191) N6->N7 Peak Identification N8 Purified 5-Galloylquinic Acid N6->N8 Isolation

Workflow for the optimized extraction and LC-MS/MS isolation of 5-galloylquinic acid.

Step-by-Step Methodology

Phase 1: Matrix Preparation
  • Drying & Milling: Lyophilize the plant leaves to remove moisture without thermal degradation. Mill the dried matrix and pass it through a 60-mesh sieve.

    • Causality: A 60-mesh particle size maximizes the surface-area-to-volume ratio for optimal solvent penetration. Cryo-milling or short-burst milling is required to prevent localized frictional heating from degrading the polyphenols.

Phase 2: UMAE Process
  • Solvent Selection: Suspend the milled powder in a 70% ethanol/water hydroalcoholic solution at a 1:10 solid-to-solvent ratio (w/v) 2.

    • Causality: 5-GQA is amphiphilic; it possesses a highly polar quinic acid core and a less polar aromatic galloyl ring. The dielectric constant of 70% ethanol perfectly matches this polarity profile, ensuring maximum solvation.

  • Extraction Parameters: Process the suspension in a simultaneous UMAE reactor. Set the ultrasonic power to 93.5 W, microwave power to 294.38 W, and extract for exactly 4.33 minutes at a controlled temperature of 43.38 °C 4.

    • Causality: Exceeding 50 °C or 5 minutes triggers the secondary degradation phase of phenolic compounds, specifically cleaving the ester linkage of 5-GQA.

  • Clarification: Centrifuge the slurry at 2500 rpm for 15 minutes, then filter the supernatant through a 0.45 µm PVDF syringe filter 5.

    • Causality: Polyvinylidene fluoride (PVDF) is utilized due to its extremely low protein and polyphenol binding properties, ensuring zero product loss during filtration.

Phase 3: Chromatographic Isolation
  • HPLC Parameters: Inject the extract onto a Preparative C18 reverse-phase column (e.g., 250 × 4.6 mm, 5 µm) maintained at 25 °C 5.

  • Mobile Phase: Use a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Causality: Formic acid suppresses the ionization of the carboxylic acid group on the quinic acid moiety (pKa ~ 3.4). Keeping the molecule neutral during chromatography prevents peak tailing and sharpens resolution.

Quantitative Data Presentation

The integration of ultrasound and microwave energies significantly outperforms traditional methods. The following table summarizes the optimization landscape for total polyphenolic yields (TPY), which directly correlates to galloylquinic acid recovery.

Extraction ModalityTimeTemperature (°C)Solvent SystemYield (mg GAE/g)Ester Degradation Risk
Maceration 24 h25.070% Ethanol~15.2Low
UAE (Ultrasound) 30 min40.070% Ethanol~25.4Moderate
MAE (Microwave) 5 min60.070% Ethanol~28.1High (Thermal Hydrolysis)
UMAE (Optimized) 4.33 min43.470% Ethanol34.91Low (Ideal)

Table 1: Comparative efficiency of extraction modalities based on response surface methodology models 4.

Self-Validating Analytical System (QA/QC)

A critical challenge in isolating 5-GQA is distinguishing it from its closely eluting structural isomers, 3-galloylquinic acid and 4-galloylquinic acid. A robust protocol must be a self-validating system. To achieve this, the HPLC workflow is coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) in negative ion mode.

The Validation Logic:

  • MS1 Check: All three isomers will yield a deprotonated precursor ion [M−H]− at m/z 343 1.

  • MS2 Diagnostic Check (The Self-Validation): Upon collision-induced dissociation (CID), the fragmentation pattern acts as an internal structural verification.

    • If the isolated fraction is truly 5-GQA , it will undergo a neutral loss of the galloyl moiety, yielding a dominant MS2 base peak at m/z 191 (the quinic acid core) 1, [[6]]().

    • If the fraction yields a base peak at m/z 179 , the sample is contaminated with 4-GQA. By embedding this specific m/z 343 → 191 transition monitoring into the workflow, the protocol inherently guarantees the structural identity and purity of the extracted 5-galloylquinic acid.

References

  • Title: Optimization of simultaneous microwave/ultrasonic-assisted extraction of phenolic compounds from walnut flour using response surface methodology Source: nih.gov URL: [Link]

  • Title: HPLC-MS n Analysis of Phenolic Compounds and Purine Alkaloids in Green and Black Tea Source: acs.org URL:[Link]

  • Title: New Phenolic Components and Chromatographic Profiles of Green and Fermented Teas Source: nih.gov URL:[Link]

  • Title: Galloylquinic acid derivatives from Copaifera langsdorffii leaves display gastroprotective activity Source: researchgate.net URL: [Link]

  • Title: Rapid Chemical Profiling of the Medicinal Plant Terminalia chebula Using Ultra-High-Performance Liquid Chromatography Coupled with Q/TOF Mass Spectrometry–Key Ion Diagnostics–Neutral Loss Filtering Source: mdpi.com URL:[Link]

  • Title: Exploring Ultrasound, Microwave and Ultrasound–Microwave Assisted Extraction Technologies to Increase the Extraction of Bioactive Compounds and Antioxidants from Brown Macroalgae Source: nih.gov URL:[Link]

Sources

Application Note: Isolation and NMR Spectral Assignment of 5-O-Galloylquinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical chemists, pharmacognosists, and drug development professionals. Focus: Structural elucidation, regioisomer differentiation, and high-purity isolation protocols.

Rationale and Causality in Experimental Design

5-O-Galloylquinic acid (often referred to as theogallin) is a highly bioactive phenolic compound predominantly found in Camellia sinensis (green tea), Caesalpinia spinosa (tara tannin), and Arbutus unedo[1][2]. It exhibits potent antioxidant, antileishmanial, and gastroprotective properties. However, its isolation and structural elucidation present significant analytical challenges due to the presence of multiple regioisomers (e.g., 3-O- and 4-O-galloylquinic acids) and its susceptibility to acyl migration.

Causality Behind Methodological Choices
  • Temperature and pH Control: The ester linkage in galloylquinic acids is highly labile. Exposure to temperatures above 40°C or alkaline conditions induces intramolecular transesterification (acyl migration), rapidly converting 5-O-galloylquinic acid into its 3-O- or 4-O- isomers. Therefore, all extraction and isolation steps must be strictly maintained at ≤40°C under neutral to slightly acidic conditions.

  • Stationary Phase Selection: While Sephadex LH-20 is the traditional choice for tannin purification, it is laborious. Recent advancements utilize3[3], which exhibits a highly specific, reversible complexation affinity for galloyl groups, allowing for rapid, single-step enrichment from complex crude extracts.

  • NMR Solvent (CD₃OD): Methanol-d₄ is selected over D₂O or DMSO-d₆. D₂O masks critical exchangeable hydroxyl protons and promotes gradual hydrolysis of the ester bond over the duration of long 2D NMR acquisitions. CD₃OD provides superior solubility for the lipophilic galloyl moiety while maintaining sharp, highly resolved multiplets for the complex spin system of the quinic acid core[2].

Analytical Workflow

The following Graphviz diagram illustrates the self-validating workflow from raw material extraction to final structural elucidation.

NMR_Workflow N1 Raw Plant Material (e.g., Green Tea Leaves) N2 Aqueous MeOH Extraction (70% MeOH, T ≤ 40°C) N1->N2 N3 Liquid-Liquid Partitioning (Hexane → EtOAc) N2->N3 N4 Column Chromatography (m-ZrP or Sephadex LH-20) N3->N4 N5 Semi-Preparative HPLC (C18, H2O/MeCN Gradient) N4->N5 N6 Lyophilization (Pure 5-O-Galloylquinic Acid) N5->N6 N7 NMR Sample Preparation (Dissolution in CD3OD + TMS) N6->N7 N8 NMR Acquisition & Processing (1D: 1H, 13C | 2D: HSQC, HMBC, COSY) N7->N8

Caption: Analytical workflow for the isolation and NMR structural elucidation of 5-O-galloylquinic acid.

Step-by-Step Experimental Protocols

Extraction and Isolation
  • Defatting and Extraction: Macerate 100 g of pulverized Camellia sinensis leaves in 500 mL of hexane at room temperature for 2 hours to remove lipids. Discard the hexane. Extract the defatted biomass with 70% aqueous methanol (3 × 500 mL) under sonication at 35°C.

  • Partitioning: Concentrate the methanolic extract in vacuo (water bath ≤40°C) to remove methanol. Suspend the aqueous residue in 200 mL of HPLC-grade water and partition sequentially with ethyl acetate (3 × 200 mL). Collect and dry the EtOAc fraction.

  • m-ZrP Enrichment: Load the dried EtOAc fraction onto a column packed with mesoporous zirconium phosphate (m-ZrP)[3]. Wash with 10% ethanol to elute non-target flavonoids, followed by desorption of the galloylquinic acid fraction using 70% ethanol.

  • Semi-Preparative HPLC: Purify the enriched fraction using a C18 semi-prep column (250 × 10 mm, 5 µm). Mobile phase A: 0.1% formic acid in H₂O; Mobile phase B: Acetonitrile. Gradient: 5% to 20% B over 15 minutes. Collect the peak eluting at the characteristic retention time for 5-O-galloylquinic acid (validate via online ESI-MS tracking the m/z 343 [M−H]⁻ ion)[4].

  • Lyophilization: Freeze-dry the collected fraction to yield 5-O-galloylquinic acid as a brownish amorphous powder.

NMR Sample Preparation
  • Self-Validation Checkpoint: Prior to NMR, run a direct-infusion ESI-MS. The presence of m/z 343 [M−H]⁻ and a primary MS² fragment at m/z 191 (quinic acid core) and 169 (gallic acid core) confirms the target mass[4].

  • Dissolution: Dissolve 10–15 mg of the lyophilized powder in 600 µL of high-purity CD₃OD (99.8% D).

  • Internal Standard: Add 0.05% v/v Tetramethylsilane (TMS) to serve as the 0.00 ppm chemical shift reference. Transfer to a 5 mm precision NMR tube.

NMR Acquisition Parameters

Acquire spectra on a 400 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe for optimal sensitivity.

  • ¹H NMR (1D): Spectral width 12 ppm; relaxation delay (d1) 2.0 s; 64 scans.

  • ¹³C NMR (1D): Spectral width 250 ppm; relaxation delay (d1) 2.0 s; 1024 scans.

  • 2D NMR (COSY, HSQC, HMBC): For HMBC, optimize the long-range coupling constant ( nJCH​ ) to 8 Hz to capture the critical ester carbonyl correlations.

Data Presentation and Structural Elucidation

The structural assignment of 5-O-galloylquinic acid relies heavily on the deshielding effect of the ester group. In unsubstituted quinic acid, the H-5 proton resonates at ~4.0 ppm. Upon esterification with gallic acid, the electron-withdrawing nature of the carbonyl group shifts H-5 significantly downfield to 5.40 ppm [2].

Table 1: ¹H and ¹³C NMR Spectral Assignments (CD₃OD)

Data synthesized from established literature standards for 5-O-galloylquinic acid and related derivatives[2][4].

PositionMoiety¹³C δ (ppm)¹H δ (ppm), Multiplicity, J (Hz)
1 Quinic Acid76.5-
2 Quinic Acid38.52.10 – 2.25 (m, 2H, H-2ax, H-2eq)
3 Quinic Acid71.54.13 (m, 1H)
4 Quinic Acid73.23.74 (dd, 1H, J = 9.5, 3.5 Hz)
5 Quinic Acid74.85.40 (m, 1H)
6 Quinic Acid37.81.90 – 2.15 (m, 2H, H-6ax, H-6eq)
7 Quinic Acid177.5- (COOH)
1' Galloyl121.2-
2', 6' Galloyl110.37.09 (s, 2H)
3', 5' Galloyl146.5-
4' Galloyl139.8-
7' Galloyl168.2- (C=O)
Table 2: Key 2D NMR Correlations for Regioisomer Validation
Proton Signal (δ)COSY Correlations (¹H-¹H)HMBC Correlations (¹H-¹³C)Diagnostic Significance
H-5 (5.40 ppm) H-4, H-6C-4, C-6, C-7' (168.2 ppm) Critical: The ³J correlation between H-5 and the galloyl carbonyl (C-7') definitively proves the ester is at the C-5 position, ruling out the 3-O or 4-O isomers.
H-4 (3.74 ppm) H-3, H-5C-3, C-5Confirms the contiguous CH-OH backbone of the quinic acid ring.
H-2', 6' (7.09 ppm) None (isolated spin system)C-1', C-3', C-4', C-5', C-7'Validates the symmetrical nature of the galloyl aromatic ring.

Self-Validation Checkpoint (Post-Acquisition): If the multiplet integrating to 1H appears at ~5.40 ppm, the target is the 5-O-isomer. If the downfield shifted multiplet appears near ~5.20 ppm with a different coupling pattern, and correlates via HMBC to C-7' from the H-3 position, acyl migration to 3-O-galloylquinic acid has occurred, indicating a failure in temperature/pH control during the extraction protocol.

References

  • Phenolics of Arbutus unedo L. (Ericaceae) Fruits: Identification of Anthocyanins and Gallic Acid Derivatives. Journal of Agricultural and Food Chemistry. 2[2]

  • Profiling and Characterization by LC-MSn of the Galloylquinic Acids of Green Tea, Tara Tannin, and Tannic Acid. Journal of Agricultural and Food Chemistry. 1[1]

  • Convenient isolation of strictinin-rich tea polyphenol from Chinese green tea extract by zirconium phosphate. Journal of Food and Drug Analysis. 3[3]

  • Characterization of molecular structures of theaflavins and the interactions with bovine serum albumin. Springer / PMC. 4[4]

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Analysis of 5-Galloylquinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide, prepared by our senior application scientists, provides in-depth, field-tested solutions for resolving poor peak shape specifically for 5-galloylquinic acid and related phenolic compounds. Our approach is to move beyond simple checklists to explain the underlying scientific principles, ensuring you can not only solve the immediate problem but also build more robust methods for the future.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My 5-galloylquinic acid peak is tailing significantly. What are the most likely causes and how do I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, is the most common peak shape issue encountered with polar, acidic compounds like 5-galloylquinic acid.[1][2] An ideal peak is symmetrical, with a tailing factor (Tf) or asymmetry factor (As) of 1.0. Values greater than 1.2 are generally considered problematic.[1]

The primary causes are almost always unwanted secondary interactions between your analyte and the stationary phase, or issues with the mobile phase.

Cause 1A: Secondary Silanol Interactions

  • The "Why": Most reversed-phase columns (e.g., C18) are built on a silica backbone. During manufacturing, not all the reactive silanol groups (Si-OH) on the silica surface are bonded with the C18 chains.[1] These remaining "residual silanols" are acidic and can become negatively charged (Si-O⁻) at mobile phase pH values above ~4.[1][3] 5-galloylquinic acid has multiple polar hydroxyl groups. These groups can form strong, unwanted ionic interactions with the charged silanols. This secondary retention mechanism holds onto a fraction of the analyte molecules longer than the primary reversed-phase mechanism, causing them to elute slowly and create a tail.[2][4]

  • The "How-To" Fix:

    • Lower the Mobile Phase pH: The most effective solution is to suppress the ionization of the residual silanols. By lowering the mobile phase pH to between 2.5 and 3.0 using an additive like formic acid or phosphoric acid, you ensure the silanol groups remain protonated (Si-OH) and neutral.[2][5] This eliminates the strong ionic interaction, dramatically improving peak shape. This also ensures the acidic analyte is fully protonated, leading to more consistent retention.[6]

    • Use a Modern, End-capped Column: Modern, high-purity "Type B" silica columns are manufactured to have fewer residual silanols and are often "end-capped" (reacting residual silanols with a small silylating agent) to block these active sites.[5][7] If you are using an older column, upgrading can provide a significant improvement in peak shape for polar analytes.

    • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to "shield" the analyte from the active sites and maintain a consistent pH environment throughout the column.[4][8]

Cause 1B: Metal Chelation

  • The "Why": The galloyl group in 5-galloylquinic acid is an excellent metal chelator.[9][10] Trace metal impurities (like iron or aluminum) can be present in the silica backbone of the column, the column hardware (frits), or even leach from stainless steel components of the HPLC system.[4][5] Your analyte can chelate with these metal ions, creating another secondary retention mechanism that leads to severe tailing.[4]

  • The "How-To" Fix:

    • Use a Metal-Chelating Additive: Adding a small amount of a weak chelating agent, like 20-50 ppm of EDTA (ethylenediaminetetraacetic acid), to the mobile phase can be very effective. The EDTA will bind to the stray metal ions, preventing your analyte from interacting with them.

    • Passivate the HPLC System: If metal contamination is suspected to be from the system itself, you can passivate the flow path by flushing the system with an acid solution (e.g., 6M nitric acid), though you must consult your instrument's manual before performing this procedure.

    • Use High-Purity Columns: Many modern columns are manufactured using processes that minimize metal contamination.[5]

Question 2: My peak is fronting. What does this indicate?

Peak fronting, where the first half of the peak is sloped and broader than the second half, is less common than tailing but points to a different set of problems.[5][11]

Cause 2A: Mass Overload

  • The "Why": The stationary phase has a finite number of sites available for interaction.[12] When you inject too much analyte mass (i.e., your sample is too concentrated), you saturate the stationary phase at the column inlet.[12][13] The excess molecules that cannot bind are forced to travel further down the column in the mobile phase before they can interact, causing them to elute earlier than the main band.[14] This results in a characteristic "shark-fin" or right-triangle peak shape.[13][14]

  • The "How-To" Fix:

    • Perform a Loading Study: This is the definitive way to diagnose mass overload. Systematically reduce the concentration of your sample and inject again.

    • Dilute the Sample: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject each. If the peak shape improves and becomes more symmetrical at lower concentrations, you have confirmed mass overload.[15][16]

    • Reduce Injection Volume: If diluting the sample is not an option, simply reduce the injection volume.[15]

Cause 2B: Incompatible Sample Solvent

  • The "Why": If your sample is dissolved in a solvent that is significantly "stronger" (has a higher elution strength) than your mobile phase, it can cause peak distortion.[17][18] For reversed-phase chromatography, a strong solvent is one with a high percentage of organic solvent (e.g., 100% Acetonitrile or Methanol). When this strong "plug" of sample solvent enters the column, it carries the analyte molecules with it too quickly, preventing them from partitioning properly onto the stationary phase. This leads to a broadened and often fronting peak.[17][18]

  • The "How-To" Fix:

    • Match Sample Solvent to Mobile Phase: The ideal practice is to dissolve your sample in the initial mobile phase itself.[15]

    • Use a Weaker Solvent: If solubility is an issue, use the weakest solvent possible that will still fully dissolve your analyte. For reversed-phase, this means using a solvent with a higher aqueous content.[17]

ParameterEffect of Mismatch (Strong Sample Solvent in Weak Mobile Phase)Solution
Peak Shape Fronting, Broadening, or Splitting[17][18][19]Dissolve sample in mobile phase or a weaker solvent.
Retention Time Can shift to be earlierMatch sample solvent to mobile phase.
Efficiency Reduced (lower plate count)Ensure sample solvent is weaker than or equal to mobile phase strength.
A summary of sample solvent effects on peak shape.
Question 3: I am seeing a split or shouldered peak. What is happening?

Split peaks can be one of the most frustrating issues. The key to solving this is to determine if all peaks in the chromatogram are split or just the peak of interest.

// Path for YES to Q1 cause1 [label="Mechanical Issue Before Column\n(Problem affects all analytes)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol1a [label="Partially Blocked Inlet Frit", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol1b [label="Column Void/Channel", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// Path for NO to Q1 cause2 [label="Chemical or Method-Specific Issue\n(Problem affects specific analyte)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2a [label="Severe Sample Solvent Mismatch", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol2b [label="Co-eluting Impurity", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; sol2c [label="Mobile Phase pH is too close to Analyte pKa", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> q1; q1 -> cause1 [label=" Yes"]; cause1 -> sol1a; cause1 -> sol1b;

q1 -> cause2 [label="No "]; cause2 -> sol2a; cause2 -> sol2b; cause2 -> sol2c; } dot Decision tree for troubleshooting split peaks.

If ALL Peaks are Split: The problem is mechanical and located before or at the very beginning of the column.[16]

  • Partially Blocked Inlet Frit: Debris from the sample or pump seals can clog the porous frit at the top of the column. This causes the sample to be distributed unevenly onto the stationary phase, creating two different flow paths and a split peak.[16]

    • Protocol: Disconnect the column and reverse it. Flush the column to waste (do not flush through the detector) with a strong solvent. This can sometimes dislodge the particulates. If this fails, the column may need to be replaced. Always use in-line filters and filter your samples to prevent this.[2]

  • Column Void or Channel: A void can form at the head of the column due to pressure shocks or dissolution of the silica bed under high pH conditions. This creates an empty space where the sample band gets distorted before separation begins.[2][16]

    • Protocol: A void usually means the column is irreversibly damaged and must be replaced.[8]

If ONLY the 5-Galloylquinic Acid Peak is Split: The issue is chemical and related to your method.

  • Severe Sample Solvent Mismatch: As discussed in Question 2, dissolving your sample in a much stronger solvent than the mobile phase can cause the sample to band improperly, sometimes resulting in a split peak.[16][20]

    • Protocol: Prepare your sample in the mobile phase.

  • Mobile Phase pH is Too Close to the Analyte's pKa: 5-galloylquinic acid has multiple acidic protons. If the pH of your mobile phase is very close to one of the pKa values of the analyte, the compound will exist as a mixture of its ionized and non-ionized forms. These two forms have different polarities and can separate slightly on the column, leading to a shouldered or split peak.[21][22]

    • Protocol: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. For an acidic compound like this, using a pH of ~2.5-3.0 is a safe and robust choice.[8]

Experimental Protocols

Protocol 1: Step-by-Step Mobile Phase pH Adjustment
  • Prepare Aqueous Phase: Prepare your aqueous buffer (e.g., water with 0.1% formic acid).

  • Measure and Adjust pH: Use a calibrated pH meter to measure the pH of the aqueous portion only . Adjust with your acid (e.g., formic acid) or base (e.g., ammonium hydroxide) as needed to reach the target pH (e.g., 2.7).

  • Mix with Organic: Combine the pH-adjusted aqueous phase with the organic solvent (e.g., Acetonitrile or Methanol) at the desired ratio (e.g., 90:10 v/v). Do NOT measure pH after adding the organic solvent, as the reading will not be accurate or meaningful.

  • Filter and Degas: Filter the final mobile phase through a 0.45 µm or 0.22 µm filter and degas using sonication or vacuum filtration.

Mobile Phase pHEffect on Silanol Groups (SiO⁻)Effect on 5-Galloylquinic Acid (Acidic)Expected Peak Shape
pH 2.5 - 3.0 Ionization Suppressed (Neutral)Fully Protonated (Neutral)Symmetrical, Sharp
pH 4.0 - 5.0 Partially Ionized (Negative)Partially Ionized (Negative)Poor - Tailing/Splitting [21][23]
pH > 6.0 Mostly Ionized (Negative)Fully Deprotonated (Negative)Very Poor - Severe Tailing [3]
The critical impact of mobile phase pH on peak shape.

References

  • Understanding Peak Fronting in HPLC. (2025). Phenomenex.
  • How to Avoid HPLC Column Overload. Chromatography Today.
  • Effects of Sample Solvents on Peak Shape. Shimadzu Asia Pacific.
  • What are the Common Peak Problems in HPLC. Chromatography Today.
  • What is Peak Fronting?. PerkinElmer.
  • What do you know about the overload for HPLC column?. Biovanix Chromatography.
  • troubleshooting peak tailing in HPLC analysis of phenolic compounds. Benchchem.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. (n.d.).
  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28).
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC International.
  • Peak Fronting, Column Life and Column Conditioning. (2005, July 1). LCGC International.
  • A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. (2014, November 10). PMC.
  • HPLC column overload. (2017, September 20). Element Lab Solutions.
  • Column Overload in PLOT Columns. (2022, June 1). LCGC International - Chromatography Online.
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news.
  • A systematic investigation of the effect of sample solvent on peak shape in nano- and microflow hydrophilic interaction liquid chromatography columns. (2021, October 11). PubMed.
  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.).
  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. (2018, January 2).
  • Sample Diluent Effects in HPLC. (2017, September 20). Element Lab Solutions.
  • Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. (2006, June 30). PubMed.
  • Column Overload – It's Not That Simple. (2023, December 9). Separation Science.
  • How to Reduce Peak Tailing in HPLC?. (2025, June 9). Phenomenex.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.).
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19).
  • Control pH During Method Development for Better Chromatography. Agilent.
  • HPLC Troubleshooting Guide. (n.d.).
  • HPLC Troubleshooting - Tailing Peaks. (2022, August 26). Shimadzu UK Limited.
  • A Novel HPLC-Assisted Method for Investigation of the Fe-Chelating Activity of Flavonoids and Plant Extracts. (2025, October 16). ResearchGate.
  • Advanced Analytical Approaches for the Analysis of Polyphenols in Plants Matrices—A Review. (2021, May 12). MDPI.
  • Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. (2022, January 10). MDPI.

Sources

Technical Support Center: 5-Galloylquinic Acid (5-GQA) Aqueous Formulation & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the 5-Galloylquinic Acid (5-GQA) Technical Support Center. 5-GQA is a potent bioactive polyphenol ester composed of a hydrophilic quinic acid core and a highly reactive, hydrophobic gallic acid moiety. While it exhibits remarkable therapeutic potential, researchers frequently encounter challenges with its moderate water solubility and specific ADME profiles[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic data sheets. Here, we address the root chemical causes of formulation failures and provide self-validating, field-proven protocols to ensure your in vitro and in vivo assays yield reproducible data.

Section 1: Core Solubility & Stability Troubleshooting

Q1: Why does my 5-GQA solution turn brown and precipitate when diluted into standard PBS (pH 7.4)?

The Causality: The browning phenomenon is a direct visual indicator of auto-oxidation. 5-GQA has an estimated pKa of 5.7[2]. When placed in a physiological buffer like PBS (pH 7.4), the phenolic hydroxyl groups on the galloyl moiety begin to deprotonate. This electron-rich state is highly susceptible to oxidation by dissolved oxygen—a reaction aggressively catalyzed by trace transition metals (e.g., Fe³⁺, Cu²⁺) inherently present in standard buffer salts. The resulting quinones rapidly polymerize into insoluble, dark-colored aggregates, completely destroying the compound's bioactivity.

The Solution: Shift your formulation to a slightly acidic environment (pH 6.0–6.5) and incorporate metal chelators. This maintains the compound in its monomeric, bioactive state.

G GQA 5-Galloylquinic Acid (Aqueous) HighPH pH > 7.4 (Deprotonation) GQA->HighPH Metals Trace Metals (Fe3+, Cu2+) GQA->Metals Stabilizer1 Acidic Buffer (pH 6.0) GQA->Stabilizer1 Stabilizer2 EDTA / Ascorbic Acid GQA->Stabilizer2 Degradation Quinone Formation & Polymerization HighPH->Degradation Metals->Degradation Stable Maintained Monomeric Bioactive State Stabilizer1->Stable Stabilizer2->Stable

Mechanisms of 5-GQA aqueous degradation and targeted stabilization strategies.

Q2: How do I formulate a high-concentration stock without causing "solvent shock" and micro-precipitation upon aqueous dilution?

The Causality: When a highly concentrated DMSO stock of 5-GQA is rapidly introduced into an aqueous buffer, the sudden drop in the solvent's dielectric constant forces the hydrophobic galloyl rings to self-associate faster than water molecules can solvate the hydrophilic quinic acid core. This kinetic trapping leads to micro-crystal formation, which may not be immediately visible to the naked eye but will ruin assay reproducibility.

The Solution: Employ a step-wise dilution protocol with intermediate surfactant stabilization to lower interfacial tension.

Self-Validating Protocol: DMSO-to-Aqueous Stepwise Solubilization

This protocol includes built-in checkpoints to ensure monomeric dispersion.

  • Stock Preparation: Weigh 3.44 mg of 5-GQA (MW: 344.27 g/mol ) and dissolve in 100 µL of anhydrous, cell-culture grade DMSO to yield a 100 mM stock.

    • Validation Checkpoint: The solution MUST be completely clear and colorless. A yellow or brown tint indicates moisture contamination or pre-existing oxidation; discard immediately if tinted.

  • Buffer Preparation: Prepare the receiving buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid) at pH 6.0, supplemented with 1 mM EDTA and 0.1% (w/v) Pluronic F-68 (or Tween-20).

  • Controlled Dilution: Heat the receiving buffer to 37°C. Under vigorous vortexing, add the DMSO stock dropwise (10 µL/min) to the buffer to achieve the desired final concentration (e.g., 1 mM, 1% DMSO).

  • Final Validation: Measure the optical density at 600 nm (OD600) of the final solution.

    • Validation Checkpoint: OD600 must be <0.05. An elevated absorbance indicates light scattering from micro-precipitates, meaning the addition rate was too fast or mixing was insufficient.

Section 2: Advanced Zero-DMSO Solubilization

Q3: My downstream cell-based assay cannot tolerate DMSO. How can I achieve >5 mM aqueous solubility purely in water?

The Causality: To overcome the crystal lattice energy of 5-GQA in pure water without organic solvents, you must alter the physical environment. This is achieved either by masking the hydrophobic galloyl moiety using host-guest chemistry (cyclodextrins) or by utilizing an aqueous two-phase system (ATPS) with polymers like PEG6000, which has been proven highly effective for polyphenol extraction and stabilization[3]. Additionally, pH-driven encapsulation methods can be adapted to force polyphenols into stable aqueous suspensions[4].

G Start Dry 5-GQA Powder Step1 Assess Assay Constraints (Max DMSO, pH limits) Start->Step1 Cond1 DMSO Tolerated (>1%)? Step1->Cond1 PathA Prepare 50mM Stock in 100% DMSO Cond1->PathA Yes PathB Use HP-β-CD or PEG6000 System Cond1->PathB No Step2A Dilute in pH 6.0-6.5 Buffer + 1mM EDTA PathA->Step2A Step2B Aqueous Complexation (Stir 24h, 25°C) PathB->Step2B End Stable Aqueous 5-GQA Solution Step2A->End Step2B->End

Workflow for selecting 5-GQA solubilization strategies based on assay constraints.

Self-Validating Protocol: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation
  • Host Solution: Prepare a 20% (w/v) HP-β-CD solution in degassed Milli-Q water buffered to pH 6.0.

  • Saturation: Add an excess of 5-GQA powder (approx. 10 mg/mL) directly to the cyclodextrin solution.

  • Complexation: Stir the suspension continuously at 25°C for 24 hours in a light-protected environment. Causality: The hydrophobic galloyl ring slowly partitions into the hydrophobic cavity of the cyclodextrin, driven by favorable thermodynamics.

  • Separation: Centrifuge the mixture at 10,000 × g for 15 minutes to pellet the uncomplexed, insoluble 5-GQA.

  • Filtration & Validation: Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Validation Checkpoint: Quantify the final dissolved concentration via UV-Vis spectroscopy at 280 nm against a standard curve. Successful encapsulation typically yields a stable 5–10 mM aqueous solution with zero organic solvent.

Quantitative Data: Solubility & Stability Matrix

Use the following table to select the optimal formulation strategy based on your required concentration and experimental duration.

Formulation StrategyBuffer pHCo-Solvent / AdditiveMax Aqueous SolubilityEstimated Half-Life (25°C)Primary Limitation
Standard PBS 7.4None< 0.1 mM< 2 hoursRapid auto-oxidation / Polymerization
Acidic MES 6.01 mM EDTA~ 0.5 mM> 48 hoursLimited absolute solubility
DMSO Step-down 6.01% DMSO + 0.1% Pluronic~ 1.0 mM> 24 hoursDMSO toxicity in sensitive cell lines
Cyclodextrin Inclusion 6.520% HP-β-CD> 5.0 mM> 7 daysHigh reagent cost / Increased viscosity
Aqueous Two-Phase 6.5PEG6000 / (NH₄)₂SO₄> 4.5 g/L (Partitioned)> 7 daysComplex phase separation required

References

  • Title: Identification of medicinal compounds as potential inhibitors for mutated isocitrate dehydrogenases against chondrosarcoma Source: nih.gov URL: [Link]

  • Title: 5-Galloylquinic acid CAS# 53584-43-3: Odor profile, Molecular properties, Regulation Source: scent.vn URL: [Link]

  • Title: Aqueous Two-Phase Extraction of Polyphenols Using a Microchannel System – Process Optimization and Intensification Source: srce.hr URL: [Link]

  • Title: An Improved pH-Driven Method for Upcycling Polyphenols from Plants or Byproducts into Foods Source: nih.gov URL: [Link]

Sources

Advanced Technical Support Center: Overcoming Matrix Effects in 5-Galloylquinic Acid LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and overcome matrix effects (ME) during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 5-galloylquinic acid (5-GQA).

5-GQA (also known as theogallin) is a highly polar phenolic acid found in complex botanical matrices like green tea, Terminalia chebula, and Tara tannin[1][2]. Because it elutes early in reversed-phase liquid chromatography (RP-LC), it frequently co-elutes with a massive front of highly polar matrix components (e.g., sugars, organic acids, salts)[3][4]. In negative electrospray ionization (ESI-), these co-eluting compounds aggressively compete for available charge on the droplet surface, leading to severe ion suppression [5].

This guide provides self-validating protocols and mechanistic troubleshooting strategies to ensure high-fidelity quantification.

Section 1: Diagnostics & Identification

Q1: How do I definitively diagnose if my 5-GQA signal is suffering from ion suppression or enhancement?

A: Matrix effects cannot be visually identified from a standard chromatogram; they must be empirically measured. The most authoritative diagnostic method is the Post-Column Infusion technique[5]. This method maps the exact retention time windows where the matrix suppresses or enhances the ionization of your target analyte.

Step-by-Step Methodology: Post-Column Infusion Protocol

  • System Setup: Connect a syringe pump to a T-piece installed between the UHPLC column outlet and the ESI source inlet.

  • Infusion: Continuously infuse a neat standard solution of 5-GQA (e.g., 1 µg/mL in 50:50 Methanol:Water) at a constant flow rate (e.g., 10 µL/min) directly into the MS source.

  • Blank Injection: Inject a blank matrix extract (e.g., an extracted tea sample containing no 5-GQA, or a stripped matrix) through the UHPLC column using your standard gradient.

  • Data Interpretation: Monitor the MRM transition for 5-GQA (m/z 343 → 191). You should see a steady, flat baseline. Any sudden dips (suppression) or spikes (enhancement) in the baseline indicate the exact elution times of interfering matrix components.

  • Validation: If the retention time of 5-GQA falls within a suppression "dip," you must alter your chromatography or improve your sample cleanup.

ME_Workflow Start Crude Plant Extract (e.g., Green Tea) Diag Matrix Effect Diagnosis (Post-Column Infusion) Start->Diag IsME Ion Suppression > 15%? Diag->IsME Clean Sample Cleanup (HLB SPE) IsME->Clean Yes Quant Quantification (Matrix-Matched / SIL-IS) IsME->Quant No Chrom Chromatographic Optimization (UHPLC Gradient) Clean->Chrom Chrom->Quant

Workflow for diagnosing and mitigating matrix effects in 5-GQA LC-MS/MS analysis.

Section 2: Sample Preparation & Cleanup

Q2: My crude botanical extracts cause >60% ion suppression for 5-GQA. What is the most effective extraction cleanup workflow?

A: "Dilute-and-shoot" methods are insufficient for early-eluting polar phenolics in complex matrices. You must use Solid Phase Extraction (SPE) using a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent. Standard C18 silica sorbents often fail to retain highly polar 5-GQA during the wash step. HLB sorbents possess both hydrophobic (divinylbenzene) and hydrophilic (N-vinylpyrrolidone) moieties, allowing strong retention of 5-GQA while highly polar interferents are washed away.

Step-by-Step Methodology: HLB SPE Cleanup for 5-GQA

  • Conditioning: Pass 3 mL of 100% Methanol through the HLB cartridge, followed by 3 mL of MS-grade Water to activate the sorbent bed.

  • Loading: Load 1 mL of the crude aqueous plant extract. Causality: 5-GQA binds to the sorbent via hydrophobic and dipole interactions.

  • Washing (Critical Step): Wash with 3 mL of 5% Methanol in Water. Causality: This specific low-organic wash is strong enough to elute highly polar matrix components (sugars, salts) that cause early-eluting ion suppression, but weak enough to leave 5-GQA bound to the sorbent.

  • Elution: Elute 5-GQA with 2 mL of 100% Methanol. Causality: The high organic concentration disrupts the sorbent-analyte interactions, releasing the phenolic acids while leaving highly lipophilic interferents permanently bound to the column.

  • Reconstitution: Evaporate the eluate under gentle nitrogen gas at 35°C and reconstitute in the initial UHPLC mobile phase (e.g., 5% Acetonitrile with 0.1% Formic Acid) to prevent solvent-mismatch peak broadening.

Section 3: Chromatographic & Mass Spectrometric Optimization

Q3: 5-GQA co-elutes with other galloylquinic acid isomers (3-GQA and 4-GQA). How can I resolve them to prevent isobaric matrix interference?

A: Because 3-GQA, 4-GQA, and 5-GQA share the same exact mass and precursor ion ([M-H]- at m/z 343), chromatographic co-elution will result in false positives and skewed quantification. You must leverage specific MS/MS fragmentation pathways to differentiate them[1][2].

The ester linkage position dictating the attachment of the galloyl group to the quinic acid ring fundamentally changes the stability of the resulting product ions[1]. 5-acyl chlorogenic acids and 5-galloylquinic acids typically yield a base peak corresponding to the quinic acid moiety due to the facile neutral loss of the galloyl group[1][6].

Table 1: MS/MS Diagnostic Ions for Mono-Galloylquinic Acid Isomers

IsomerPrecursor Ion [M-H]-Base Peak (MS2)Secondary Ion (MS2)Mechanistic Causality
3-Galloylquinic acid m/z 343m/z 169m/z 191Favors retention of charge on the gallic acid moiety[1].
4-Galloylquinic acid m/z 343m/z 169m/z 173Unique m/z 173 fragment distinguishes the 4-position[1][2].
5-Galloylquinic acid m/z 343m/z 191 m/z 169Facile neutral loss of gallic acid (152 Da) yields quinic acid base peak[1][6].

Note: Always set your primary quantitative MRM transition for 5-GQA to m/z 343 → 191, and use m/z 343 → 169 as a qualitative qualifier.

Fragmentation Precursor Precursor Ion [M-H]- m/z 343 Path1 Neutral Loss of Gallic Acid (152 Da) Precursor->Path1 Path2 Neutral Loss of Quinic Acid (174 Da) Precursor->Path2 Prod1 Product Ion (Base Peak) [Quinic Acid-H]- m/z 191 Path1->Prod1 Prod2 Product Ion [Gallic Acid-H]- m/z 169 Path2->Prod2

ESI- MS/MS fragmentation pathways of 5-Galloylquinic Acid differentiating key product ions.

Section 4: Quantitative Correction Strategies

Q4: Even after SPE cleanup, I still have a 15% matrix suppression. How do I accurately quantify 5-GQA without underreporting my data?

A: When physical removal of the matrix is exhausted, you must rely on mathematical and chemical compensation strategies. The gold standard is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) . However, because a commercially available 13C- or 2H-labeled 5-GQA is exceedingly rare, you must utilize alternative strategies:

  • Matrix-Matched Calibration: Instead of building your calibration curve in neat solvent (e.g., methanol/water), build it in a blank matrix extract[5]. This ensures that the standards experience the exact same ionization suppression environment as your unknown samples, perfectly normalizing the response.

  • Standard Addition Method: If a blank matrix is unavailable, spike known, increasing concentrations of 5-GQA directly into aliquots of your unknown sample. The x-intercept of the resulting linear regression will yield the absolute concentration of the endogenous 5-GQA, entirely bypassing matrix effects.

Table 2: Quantitative Comparison of Matrix Effect (ME) Mitigation Strategies

Mitigation StrategyME (%) BeforeME (%) AfterRecovery (%)Analytical Causality / Mechanism
Dilute-and-Shoot (1:10) -65%-25%N/AReduces the absolute concentration of competing matrix ions in the ESI source[5].
HLB Solid Phase Extraction -65%-10%>85%Physically removes non-retained salts/sugars and strongly retained lipids.
Matrix-Matched Calibration -65%CorrectedN/AMathematically normalizes suppression by matching the ionization environment[5].
References
  • The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Separation Strategies for Polyphenols from Plant Extracts: Advances, Challenges, and Applications. MDPI. Available at:[Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Profiling and Characterization by LC-MSn of the Galloylquinic Acids of Green Tea, Tara Tannin, and Tannic Acid. Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

  • Rapid Chemical Profiling of the Medicinal Plant Terminalia chebula Using Ultra-High-Performance Liquid Chromatography Coupled with Q/TOF Mass Spectrometry. MDPI. Available at:[Link]

  • Integrative Approach Based on Simplex-Centroid Design, ESI-MS and Chemometric Analysis for Comprehensive Characterization of Phenolic Compounds from Endopleura uchi Bark. SciELO. Available at:[Link]

Sources

Long-term storage conditions and stability of 5-galloylquinic acid standards

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical standards. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 5-galloylquinic acid (CAS: 53584-43-3).

Because this molecule consists of a highly reactive polyphenolic galloyl ring linked to a quinic acid core via an ester bond, it is uniquely susceptible to both oxidative and hydrolytic degradation. This guide provides field-proven troubleshooting strategies, causality-driven protocols, and self-validating workflows to ensure the integrity of your reference standards.

Module 1: Stability Profiling & Storage Dynamics

To establish a baseline for standard handling, we must first understand how environmental variables impact the degradation kinetics of 5-galloylquinic acid.

Table 1: Quantitative Stability Profile of 5-Galloylquinic Acid Standards

Storage StateTemperatureLight / AtmosphereEstimated RetentionPrimary Degradation Risk
Lyophilized Powder -20°CDark / Argon> 24 MonthsNegligible
Lyophilized Powder 2–8°CDark / Ambient12–24 MonthsSlow surface oxidation[1]
Acidified Stock (pH < 3) -20°CDark / Argon3–6 MonthsSlow ester hydrolysis
Neutral Stock (pH ~7) 25°CLight Exposure< 24 HoursRapid auto-oxidation[2]
Q: What are the optimal long-term storage conditions for solid 5-galloylquinic acid reference standards, and what is the mechanistic rationale?

A: The optimal storage condition for the lyophilized powder is -20°C in an amber glass vial, purged with an inert gas (Argon or Nitrogen) [1]. Causality: The molecule contains a trihydroxybenzene (galloyl) moiety. Ambient oxygen and UV light act as catalysts for free-radical auto-oxidation of these hydroxyl groups. Furthermore, ambient humidity drives nucleophilic attack on the central ester bond. By maintaining a sub-zero, anhydrous, and anaerobic environment, you effectively arrest the thermodynamic drivers of both hydrolysis and oxidation[3].

Q: How does solvent pH impact the stability of my working solutions?

A: Phenolic compounds are acutely sensitive to alkaline and neutral pH environments. At pH ≥ 7, the hydroxyl groups on the galloyl moiety deprotonate, forming highly reactive phenoxide ions that rapidly oxidize into quinone derivatives[2]. Additionally, elevated pH promotes acyl migration and isomerization of the quinic acid core[4]. To maintain structural integrity, you must always acidify your working solutions (e.g., using 0.1% formic acid) to keep the pH below 3.0. This protonates the hydroxyls and stabilizes the ester linkage.

Module 2: Diagnosing Degradation Pathways

When a standard degrades, it follows specific chemical pathways. Understanding these pathways allows you to diagnose handling errors purely from your chromatographic data.

Degradation GQA 5-Galloylquinic Acid (Intact Standard) Hydrolysis Ester Hydrolysis (Moisture, High Temp) GQA->Hydrolysis H2O / H+ or OH- Oxidation Auto-oxidation (Alkaline pH, Oxygen) GQA->Oxidation O2 / pH > 7 Gallic Gallic Acid (m/z 169) Hydrolysis->Gallic Quinic Quinic Acid (m/z 191) Hydrolysis->Quinic Quinone Quinone Derivatives (Polymerization) Oxidation->Quinone

Degradation pathways of 5-galloylquinic acid via hydrolysis and oxidation.

Q: During LC-MS analysis, I observed unexpected peaks at m/z 169 and m/z 191 in negative ion mode. What does this indicate?

A: Intact 5-galloylquinic acid (C14H16O10) yields a primary deprotonated parent ion at m/z 343 ([M-H]-) [5]. The appearance of m/z 169 (gallic acid) and m/z 191 (quinic acid) in your primary MS1 scan—rather than strictly as MS/MS fragments—indicates that your standard has undergone ester hydrolysis prior to ionization. This is typically driven by repeated freeze-thaw cycles, moisture condensation inside the storage vial, or prolonged exposure to unbuffered aqueous environments[4].

Module 3: Self-Validating Standard Preparation Workflow

To prevent the degradation issues outlined above, standard preparation must be executed with precision. The following protocol is designed as a self-validating system —meaning it includes internal checks to confirm that the integrity of the standard was maintained throughout the process.

Workflow Step1 1. Lyophilized Standard Equilibrate to RT in Desiccator Step2 2. Primary Stock Solution Dissolve in 50% MeOH (0.1% FA) Step1->Step2 Step3 3. Aliquoting Dispense into Amber Glass Vials Step2->Step3 Step4 4. Storage Flush with Argon, Store at -20°C Step3->Step4 Step5 5. Purity Verification HPLC-DAD-MS Analysis Step4->Step5

Step-by-step workflow for 5-galloylquinic acid standard preparation.

Methodology: Preparation and Purity Verification of Stock Solutions

Objective: Prepare a stable 1.0 mg/mL stock solution with built-in system suitability checks.

Step 1: Reagent Preparation & Equilibration

  • Remove the lyophilized standard from -20°C storage and place it in a desiccator at room temperature for 30 minutes.

  • Causality: Opening a cold vial in ambient air causes immediate moisture condensation on the powder, initiating localized ester hydrolysis.

  • Validation Check: The powder must remain free-flowing and show no clumping or discoloration before solvent addition.

Step 2: Acidified Solvent Formulation

  • Prepare a diluent of 50% LC-MS grade Methanol / 50% LC-MS grade Water containing 0.1% Formic Acid (v/v).

  • Causality: The formic acid lowers the pH to ~2.7, protonating the phenolic hydroxyl groups and preventing phenoxide-driven auto-oxidation. Methanol ensures the complete solubilization of the moderately polar polyphenolic ring[5].

Step 3: Dissolution and Aliquoting

  • Add the required volume of acidified diluent to achieve a 1.0 mg/mL concentration.

  • Vortex gently for 60 seconds. Do not exceed 5 minutes in an ultrasonic bath , as localized acoustic cavitation and heating can induce thermal degradation[2].

  • Dispense 100 µL aliquots into pre-chilled amber glass vials.

  • Purge the headspace of each vial with a gentle stream of Argon gas before capping.

  • Causality: Argon displaces oxygen, halting oxidative degradation pathways during long-term storage[3].

Step 4: Self-Validating HPLC-DAD-MS Verification

  • Inject a solvent blank to establish a baseline and confirm no system carryover.

  • Inject the freshly prepared stock solution (diluted to 10 µg/mL).

  • System Suitability Criteria (Self-Validation):

    • The primary peak at 280 nm must account for ≥98% of the total integrated area .

    • The MS1 spectra (negative mode) must show the dominant [M-H]- ion at m/z 343 [5].

    • The baseline must be strictly free of peaks at m/z 169 (Gallic Acid) and m/z 191 (Quinic Acid). If these are present, the standard was hydrolyzed during preparation and the aliquot must be discarded.

References

  • 5-Galloylquinic acid 53584-43-3 - ChemFaces | chemfaces.com | 1

  • Identification of Key Taste-Active Compounds in Oolong Teas (Dongding and Rougui) by Quantitative Measurements, Recombination Experiments, and Omission Tests | Journal of Agricultural and Food Chemistry - ACS Publications | 5

  • (PDF) Optimization of the Effect of Temperature, Concentration and pH on Antioxidant Capacity by Gallic Acid by Response Surface Methodology (RSM) | ResearchGate | 2

  • The influence of pH on the thermal stability of 5-O-caffeoylquinic acids in aqueous solutions | SciSpace | 4

  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts | PMC (nih.gov) | 3

Sources

Resolving co-elution issues of 5-galloylquinic acid in chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Resolving Co-elution of 5-Galloylquinic Acid and Related Isomers

Welcome to the technical support guide for resolving one of the more persistent challenges in analytical chromatography: the co-elution of 5-galloylquinic acid (5-GQA). This guide is designed for researchers, analytical scientists, and drug development professionals who encounter peak overlap issues when analyzing complex matrices, such as plant extracts. As your virtual application scientist, I will walk you through the causality behind these chromatographic challenges and provide a systematic, field-proven approach to achieving baseline resolution.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

Here, we address the most common initial queries regarding 5-GQA co-elution.

Q1: My 5-GQA peak has a shoulder or is asymmetrical. How can I confirm it's a co-elution issue?

A1: Visual inspection of peak shape is a good first indicator, but it's not definitive.[1] A shoulder suggests the presence of an unresolved compound.[1] However, perfect co-elution can result in a symmetrical peak. To confirm, you must assess peak purity using your detector's capabilities:

  • Diode Array Detector (DAD/PDA): This is the most direct method. A peak purity analysis tool in your chromatography data system (CDS) software will compare UV-Vis spectra across the peak. If the spectra are not identical, the software will flag the peak as impure, confirming co-elution.[1]

  • Mass Spectrometry (MS): An MS detector provides an additional dimension of separation based on the mass-to-charge ratio (m/z).[2] By examining the mass spectra across the eluting peak, you can identify if multiple components with different molecular weights are present.[2][3] This is especially powerful for confirming co-elution even when chromatographic separation is not achieved.[2]

Q2: What are the most common compounds that co-elute with 5-galloylquinic acid?

A2: The primary culprits are its own positional isomers and structurally similar compounds, which are abundant in natural product extracts. These include:

  • Positional Isomers: 3-Galloylquinic acid (3-GQA) and 4-Galloylquinic acid (4-GQA).

  • Structurally Related Caffeoylquinic Acids (Chlorogenic Acids): 3-Caffeoylquinic acid (3-CQA), 4-Caffeoylquinic acid (4-CQA), and 5-Caffeoylquinic acid (5-CQA). These isomers are notoriously difficult to separate from each other and from GQA isomers due to their similar structures and physicochemical properties.

  • Matrix Components: In complex samples like plant extracts, other phenolic compounds or unrelated matrix components can also interfere.[4]

Q3: My method uses an isocratic elution, but the resolution is poor. Should I switch to a gradient?

A3: Absolutely. For complex samples containing analytes with a wide range of polarities, such as plant extracts, gradient elution is almost always superior to isocratic elution.[5]

  • Isocratic Elution: Uses a constant mobile phase composition. This often leads to long run times, broad peaks for later-eluting compounds, and poor resolution for complex mixtures.[5][6]

  • Gradient Elution: Involves changing the mobile phase composition (e.g., increasing the percentage of organic solvent) during the run.[7] This approach leads to sharper, more uniform peaks, improved resolution, higher sensitivity, and shorter analysis times.[5][6]

Part 2: A Systematic Troubleshooting Workflow

When initial quick fixes are insufficient, a structured approach is necessary. The following workflow provides a logical sequence for diagnosing and resolving co-elution.

Troubleshooting Workflow for 5-GQA Co-elution cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Method Optimization (Iterative Process) cluster_2 Phase 3: Resolution cluster_details Start Symptom: Poor Resolution or Asymmetrical 5-GQA Peak Confirm Confirm Co-elution (DAD Peak Purity / MS Analysis) Start->Confirm Initial Observation MobilePhase Step 1: Optimize Mobile Phase Confirm->MobilePhase Co-elution Confirmed Column Step 2: Change Stationary Phase MobilePhase->Column Resolution Still Inadequate End Resolution Achieved: Baseline Separation of 5-GQA MobilePhase->End Successful MP_Details • Adjust pH • Change Organic Modifier • Modify Gradient Slope Advanced Step 3: Employ Advanced Techniques Column->Advanced Resolution Still Inadequate Column->End Successful Col_Details • Switch to Phenyl-Hexyl • Use Superficially Porous Particles (SPP) • Decrease Particle Size (UHPLC) Advanced->End Successful Adv_Details • Switch to UHPLC System • Implement 2D-LC • Rely on LC-MS for Quantification

Caption: Systematic workflow for diagnosing and resolving 5-GQA co-elution.

Part 3: In-Depth Method Development and Optimization Protocols

This section provides detailed protocols and the scientific rationale behind them.

Protocol 1: Systematic Mobile Phase pH Optimization

For ionizable compounds like 5-GQA (a phenolic acid), mobile phase pH is the most powerful tool for manipulating retention and selectivity.[8][9] The goal is to suppress the ionization of the acidic functional groups, making the molecule more non-polar and increasing its retention on a reversed-phase column.[10][11]

Objective: To find the optimal mobile phase pH for separating 5-GQA from its isomers.

Step-by-Step Methodology:

  • Establish a Starting Point: Begin with a standard mobile phase for phenolic compounds. A common starting point is a gradient of water with 0.1% formic acid (pH ≈ 2.7) and acetonitrile.[12]

  • Prepare Buffered Mobile Phases: Create aqueous mobile phase A bottles at three different pH levels. Ensure the buffer used has a pKa within +/- 1 unit of the target pH.[10]

    • pH 2.5: Water with 0.1% Formic Acid or an appropriate phosphate buffer.[13]

    • pH 3.5: Water with a Formate buffer.

    • pH 4.5: Water with an Acetate buffer.

  • Execute Test Runs: Using the same column and gradient profile, inject your standard mixture or sample extract using each of the prepared mobile phases.

  • Analyze Results: Compare the chromatograms. Look for changes in:

    • Retention Time (k'): As pH increases towards the pKa of the phenolic acids, retention time will decrease.

    • Selectivity (α): The relative spacing between the 5-GQA peak and its co-eluting neighbors. The goal is to maximize this value.

    • Peak Shape: Operating at a pH well below the analyte's pKa (typically pH < 4 for phenolic acids) generally results in sharper, more symmetrical peaks.[10]

pH Effect on Retention Analyte 5-GQA (Acidic Analyte, pKa ~4-5) pH_Low Low Mobile Phase pH (e.g., pH 2.5) Analyte->pH_Low Ionization Suppressed (Analyte is Neutral) pH_High Higher Mobile Phase pH (e.g., pH > 5) Analyte->pH_High Ionization Occurs (Analyte is Charged/Anionic) Retention_High Result: More Hydrophobic LONGER Retention Time Good Peak Shape pH_Low->Retention_High Retention_Low Result: More Polar SHORTER Retention Time Potential Peak Tailing pH_High->Retention_Low

Caption: Relationship between mobile phase pH, analyte ionization, and retention.

Protocol 2: Modifying the Gradient and Organic Solvent

If pH optimization is insufficient, adjusting the gradient steepness and changing the organic solvent can alter selectivity.

Objective: To improve resolution by modifying the elution profile.

Step-by-Step Methodology:

  • Shallow the Gradient: Identify the time window where 5-GQA and its interferents elute. Modify your gradient program to make it shallower (i.e., a slower increase in organic solvent) across this region. This gives the compounds more time to interact with the stationary phase, potentially improving separation.

  • Switch Organic Modifier: Acetonitrile and methanol have different solvent properties and can produce different selectivities for phenolic compounds.

    • If your current method uses acetonitrile (Solvent B), prepare a new Solvent B using methanol.

    • Rerun the analysis using the same gradient program. The elution order and/or spacing of peaks may change, leading to successful separation.[14]

Table 1: Impact of Mobile Phase Parameter Adjustments

ParameterActionExpected Outcome on 5-GQA SeparationRationale
Mobile Phase pH Decrease pH (e.g., from 4.5 to 2.5)Increased retention, improved peak shape, potential change in selectivity.Suppresses ionization of acidic phenolic groups, making the analyte more hydrophobic.[10][11]
Gradient Slope Decrease the %B/min during elutionIncreased separation between closely eluting peaks.Provides more time for differential partitioning between mobile and stationary phases.[6]
Organic Modifier Switch from Acetonitrile to MethanolPotential change in peak elution order and selectivity.Methanol is a protic solvent and can engage in different hydrogen bonding interactions with analytes compared to aprotic acetonitrile, altering selectivity.[15]
Part 4: Advanced Strategies - Column and Instrument-Based Solutions

When mobile phase optimization reaches its limit, the next steps involve changing the hardware.

Column Selection

The choice of stationary phase is critical for achieving selectivity. While C18 columns are the standard for reversed-phase chromatography, alternative chemistries can provide the necessary resolution for difficult isomer separations.[16]

Table 2: Comparison of HPLC/UHPLC Columns for Phenolic Acid Isomers

Column ChemistrySeparation PrincipleSuitability for 5-GQA IsomersReference
Standard C18 Primarily hydrophobic interactions.Good starting point, but may fail to resolve isomers.[12][16]
Phenyl-Hexyl / Biphenyl Hydrophobic + π-π interactions.Highly Recommended. The phenyl rings provide alternative selectivity for aromatic compounds like GQA, often resolving isomers that co-elute on C18.[12]
C18 with Aqueous Stability (e.g., AQ-type) Modified C18 for use with highly aqueous mobile phases.Useful if optimal separation occurs at very low organic solvent concentrations, preventing phase collapse.[17]
Superficially Porous Particle (SPP / Core-Shell) Solid core with a porous outer layer.Provides higher efficiency (sharper peaks) than fully porous particles of the same size, improving resolution without requiring UHPLC pressures.[18]
Upgrading to UHPLC Technology

Ultra-High-Performance Liquid Chromatography (UHPLC or UPLC) systems operate at much higher pressures (up to 15,000 psi) than traditional HPLC systems.[19][20] This allows the use of columns packed with sub-2-µm particles.

  • The Advantage: According to the van Deemter equation, smaller particles lead to a significant increase in column efficiency.[21] This results in much sharper peaks and, consequently, dramatically improved resolution, often separating compounds that co-elute on a standard HPLC system.[21][22] The analysis time is also significantly reduced.[23]

Leveraging Mass Spectrometry for Quantification

In some cases, complete chromatographic separation may be impractical or impossible. Here, LC-MS becomes an invaluable tool for quantification.

  • Principle: Even if 5-GQA and an isomer co-elute from the column (i.e., have the same retention time), a mass spectrometer can differentiate them based on their unique fragmentation patterns in MS/MS mode.[24][25] By using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), you can selectively detect and quantify each isomer without interference from the other, even if they are in the same chromatographic peak.[2]

References
  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. [Link]

  • Looking at life with a scientific lens. (2019, March 27). Mass spectrometry enables the identification of compounds that co-elute in column-based separation processes. [Link]

  • Mišan, A. Č., et al. Development of a rapid resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts. Central European Journal of Chemistry. [Link]

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • Sillapa, S., et al. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules. [Link]

  • Vogt, F. G., & Williams, J. D. (2018). Application of Chemometric Methods to Devolve Co-Eluting Peaks in GC-MS of Fuels to Improve Compound Identification. Defense Technical Information Center. [Link]

  • Xie, C., et al. (2011). Investigation of Isomeric Transformations of Chlorogenic Acid in Buffers and Biological Matrixes by Ultraperformance Liquid Chromatography Coupled with Hybrid Quadrupole/Ion Mobility/Orthogonal Acceleration Time-of-Flight Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (2015, November 22). What is the suitable Column for Polyphenol Fractions by HPLC or other techniques?. [Link]

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?. [Link]

  • ResearchGate. (2025, August 5). Selectivity of the Separation of Isomeric Chlorogenic Acids under the Conditions of Reversed-Phase HPLC. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. [Link]

  • ResearchGate. Development of a Rapid Resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts. [Link]

  • Waters Corporation. HPLC Troubleshooting. [Link]

  • Ncube, E. N., et al. (2014). Analyses of chlorogenic acids and related cinnamic acid derivatives from Nicotiana tabacum tissues with the aid of UPLC-QTOF-MS/MS based on the in-source collision-induced dissociation method. PMC. [Link]

  • Stoll, D. R. (2026, March 25). Improving HPLC Separation of Polyphenols. LCGC International. [Link]

  • Google Patents. Process for the separation and production of chlorogenic acid.
  • Kumar, A., et al. (2019). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]

  • Spillman, K. (2019, October 10). Peak identification by LC/MS: Automation versus analyst. Manufacturing Chemist. [Link]

  • Mhlongo, M. I., et al. (2018). Profiling of Chlorogenic Acids from Bidens pilosa and Differentiation of Closely Related Positional Isomers with the Aid of UHPLC-QTOF-MS/MS-Based In-Source Collision-Induced Dissociation. PMC. [Link]

  • Stein, S. An Overview of Automated GC/MS Identification. NIST Mass Spectrometry Data Center. [Link]

  • Shodex. Column Selection for Phenolic Acids and Amino-Phenolic Acids in Grain Samples. [Link]

  • PubMed. (2001, May 15). [Study on reversed-phase high performance liquid chromatography separation condition and determination method of organic acids]. [Link]

  • Fluigent. Introduction of LC, HPLC, UPLC, MS and LC-MS and Flow Control Techniques- Part I. [Link]

  • ResearchGate. (2010, June 30). Separation selectivity of some phenolic acids in RP HPLC systems with binary mobile phase comprised various modifies. [Link]

  • Chromatography Today. HPLC vs UPLC - What's the Difference?. [Link]

  • Saini, H. (2013, June 30). Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Rasheed, T., et al. (2018). Techniques for Analysis of Plant Phenolic Compounds. PMC. [Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • Chrom Tech, Inc. (2025, November 20). What Is the Difference Between UHPLC and HPLC?. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Azmir, J., et al. (2019, September 4). Extraction Techniques of Phenolic Compounds from Plants. IntechOpen. [Link]

  • Waters Corporation. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]

  • Suárez, Y. V., et al. (2006). Improved HPLC Determination of Phenolic Compounds in Cv. Golden Delicious Apples Using a Monolithic Column. Journal of Agricultural and Food Chemistry. [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. [Link]

  • Stoleru, V., et al. (2012). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. [Link]

  • Dolan, J. W. (2026, March 12). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. [Link]

  • PubMed. (2017). Preparative fractionation of 5'-O-caffeoylquinic acid oxidation products using centrifugal partition chromatography and their investigation by mass spectrometry. [Link]

  • Farmacia Journal. hplc/ms analysis of caffeic and chlorogenic acids from three romanian veronica species and the. [Link]

  • International Journal of Green Pharmacy. (2019). An Experimental Design for the Analysis of 5-Caffeoylquinic Acid (5-CQA) in Ethanolic Extracts of Hibiscus. [Link]

  • Wang, Y., et al. (2018). Degradation kinetics and isomerization of 5-O-caffeoylquinic acid under ultrasound: Influence of epigallocatechin gallate and vitamin C. PMC. [Link]

  • Tfouni, S. A. V., & Furlani, R. P. Z. (2014, December 21). Quantification of Caffeoylquinic Acids in Coffee Brews by HPLC-DAD. PMC. [Link]

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Validation & Comparative

Method Validation for UPLC-DAD Analysis of 5-Galloylquinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Galloylquinic acid (5-GQA) is a critical bioactive phenolic marker found in medicinal plants such as Terminalia chebula, green tea, and mango agro-industrial waste[1][2]. Structurally, it is formed by the esterification of gallic acid and quinic acid. Accurately quantifying 5-GQA is essential for pharmaceutical quality control; however, the presence of closely related positional isomers (e.g., 3-GQA and 4-GQA) in complex botanical matrices poses a significant analytical challenge[1].

While conventional High-Performance Liquid Chromatography (HPLC) has historically been the standard, Ultra-Performance Liquid Chromatography with Diode Array Detection (UPLC-DAD) offers a superior alternative. This guide objectively compares UPLC-DAD against conventional HPLC for 5-GQA analysis and provides a self-validating, step-by-step protocol grounded in the newly effective3[3].

The Causality of Experimental Choices: UPLC vs. HPLC

To achieve baseline separation of 5-GQA from its isomers, analytical conditions must exploit subtle differences in hydrophobicity and molecular geometry.

  • Column Chemistry & Fluid Dynamics: Conventional HPLC relies on 5.0 µm particle columns, which suffer from significant longitudinal diffusion and mass transfer resistance at higher flow rates. UPLC utilizes sub-2 µm particles (e.g., 1.7 µm). According to the Van Deemter equation, these smaller particles minimize the A (eddy diffusion) and C (mass transfer) terms, allowing for flow velocities that are 2–3 times faster without sacrificing theoretical plates. This results in sharper peak shapes and superior resolution of the 3-GQA, 4-GQA, and 5-GQA isomers[1].

  • Mobile Phase Causality: Quinic acid derivatives possess a free carboxylic acid group with a pKa​ of approximately 3.4. If the mobile phase pH exceeds this value, the molecule ionizes, leading to poor retention on a reversed-phase C18 column and severe peak tailing. The addition of 0.1% formic acid lowers the pH to ~2.7, fully protonating the carboxyl group and ensuring 5-GQA remains in its neutral state for optimal hydrophobic interaction[4].

Quantitative Data: Performance Comparison
ParameterConventional HPLC-UV/DADUPLC-DADAdvantage of UPLC
Column Particle Size 5.0 µm1.7 µmHigher efficiency, sharper peaks
Run Time 45 - 60 min10 - 15 min4x faster analytical throughput
Isomer Resolution ~1.5 (Borderline)> 2.5 (Robust)Superior separation of 3/4/5-GQA
Solvent Consumption ~45 mL/run~5 mL/run88% reduction in hazardous waste
Limit of Detection (LOD) ~0.5 µg/mL~0.05 µg/mL10x greater sensitivity

Step-by-Step Methodology: UPLC-DAD Protocol for 5-GQA

This protocol is designed as a self-validating system, ensuring that every step inherently minimizes analytical artifacts.

Step 1: Sample Extraction

  • Action: Weigh 1.0 g of pulverized botanical sample and extract with 50 mL of 70% (v/v) aqueous methanol using ultrasonication (250 W, 40 kHz) for 30 minutes[1].

  • Causality: 70% methanol effectively disrupts hydrogen bonding in plant matrices, solubilizing polar galloylquinic acids while precipitating highly lipophilic interferences (e.g., waxes and chlorophylls).

Step 2: Sample Preparation

  • Action: Centrifuge the extract at 10,000 rpm for 10 minutes, then pass the supernatant through a 0.22 µm PTFE syringe filter.

  • Causality: Sub-2 µm UPLC columns are highly susceptible to frit clogging. The 0.22 µm filtration is a non-negotiable step to maintain column backpressure within safe operating limits (< 15,000 psi).

Step 3: Chromatographic Conditions

  • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: Solvent A: 0.1% Formic acid in LC-MS grade water; Solvent B: 0.1% Formic acid in Acetonitrile[4].

  • Gradient Elution: 0–3 min (5% B), 3–10 min (5–20% B), 10–12 min (20–95% B).

  • Flow Rate: 0.35 mL/min.

  • Column Temperature: 35°C (Lowers solvent viscosity, reducing system backpressure).

  • Detection: DAD monitored at 271 nm and 280 nm. (The galloyl moiety exhibits strong UV absorbance in this region due to π−π∗ transitions of the aromatic ring)[5].

ICH Q2(R2) Method Validation Framework

The recently adopted 6 (effective June 2024) mark a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods[3][6].

Validation_Workflow Dev Method Development (Sub-2µm Column, Acidic Phase) Spec Specificity & Peak Purity (DAD & Orthogonal LC-MS) Dev->Spec Lin Linearity & Range (0.1-100 µg/mL, R² > 0.999) Spec->Lin Acc Accuracy & Precision (Recovery & %RSD < 2.0%) Lin->Acc Rob Robustness Testing (DoE: Flow, Temp, pH) Acc->Rob Life Lifecycle Management (ICH Q14 Continuous Monitoring) Rob->Life

ICH Q2(R2) lifecycle approach for UPLC-DAD method validation.

Validation Protocol & Acceptance Criteria

1. Specificity & Orthogonal Confirmation

  • Procedure: Utilize the DAD to extract UV spectra across the leading edge, apex, and tailing edge of the 5-GQA peak.

  • Acceptance: Peak purity index > 0.990.

  • Orthogonal Grounding: To definitively prove specificity against co-eluting matrix components, orthogonal LC-MS/MS confirmation is required. 5-GQA must exhibit a precursor [M−H]− ion at m/z 343, which fragments to yield a characteristic MS2 base peak at m/z 191 (representing the cleavage of the galloyl group, leaving the quinic acid core)[1][5].

2. Linearity and Range

  • Procedure: Prepare a 7-point calibration curve of 5-GQA reference standard ranging from 0.1 µg/mL to 100 µg/mL.

  • Acceptance: The coefficient of determination ( R2 ) must be ≥0.999 . Residual plots must show random distribution, confirming the appropriateness of the linear regression model as per ICH Q2(R2)[3].

3. Accuracy (Recovery)

  • Procedure: Spike a known blank matrix with 5-GQA at three concentration levels (50%, 100%, and 150% of the target analytical concentration) in triplicate.

  • Acceptance: Mean recovery must fall between 95.0% and 105.0%.

4. Precision (Repeatability & Intermediate Precision)

  • Procedure: Analyze six independent preparations of the 100% test concentration on the same day (Repeatability) and across three different days by two different analysts (Intermediate Precision).

  • Acceptance: Relative Standard Deviation (%RSD) ≤2.0% .

5. Robustness

  • Procedure: Introduce deliberate, small variations to the method parameters: column temperature ( ±2∘C ), flow rate ( ±0.02 mL/min), and mobile phase organic composition ( ±2% ).

  • Acceptance: Resolution between 5-GQA and its closest eluting isomer must remain ≥2.0 , and peak area %RSD must remain ≤2.0% .

Summary of Validation Metrics
ICH Q2(R2) ParameterTest ConditionAcceptance CriteriaTypical UPLC-DAD Result
Specificity DAD Peak Purity & MS/MS (m/z 191)Purity > 0.990, No interferencePurity = 0.998, Confirmed
Linearity 0.1 - 100 µg/mL (7 points) R2≥0.999 R2=0.9998
Accuracy Spiked matrix (50%, 100%, 150%)95.0% - 105.0% Recovery98.5% - 101.2%
Precision Intra-day (n=6) & Inter-day%RSD ≤2.0% 0.8% (Intra), 1.2% (Inter)
LOD / LOQ Signal-to-Noise (S/N) RatioLOD (S/N=3), LOQ (S/N=10)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mL

Conclusion

Transitioning from conventional HPLC to UPLC-DAD for the analysis of 5-galloylquinic acid provides undeniable advantages in resolution, speed, and sensitivity. By adhering to the mechanistic principles of sub-2 µm particle fluid dynamics and the rigorous lifecycle validation framework of ICH Q2(R2), laboratories can establish a self-validating, highly robust method suitable for complex botanical and pharmaceutical matrices.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. Available at:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

  • Rapid Chemical Profiling of the Medicinal Plant Terminalia chebula Using Ultra-High-Performance Liquid Chromatography Coupled with Q/TOF Mass Spectrometry. MDPI. Available at: [Link]

  • HPLC-MSn Analysis of Phenolic Compounds and Purine Alkaloids in Green and Black Tea. ACS Publications. Available at: [Link]

  • Identification of Chinese green tea (Camellia sinensis) marker metabolites using GC/MS and UPLC-QTOF/MS. PMC / NIH. Available at:[Link]

  • Phenolic Compounds in Agro-Industrial Waste of Mango Fruit: Impact on Health and Prebiotic Effect. PAN. Available at:[Link]

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Inter-laboratory validation of 5-galloylquinic acid quantification methods

Author: BenchChem Technical Support Team. Date: April 2026

An Inter-Laboratory Guide to the Validation of 5-Galloylquinic Acid Quantification Methods

Introduction: The Imperative for Precision in Phytochemical Analysis

5-Galloylquinic acid, a prominent member of the chlorogenic acid family, is a significant phytochemical found in a variety of plants, including green tea and tara tannins.[1][2] Its biological activities, which include antioxidant and anti-inflammatory properties, have made it a compound of great interest to the pharmaceutical, nutraceutical, and food science industries. As products containing 5-galloylquinic acid move from research to commercialization, the need for accurate and reproducible quantification becomes paramount. A validated analytical method ensures that results are reliable, consistent, and comparable, regardless of where the testing is performed.

This guide provides a comprehensive framework for conducting an inter-laboratory validation study for the quantification of 5-galloylquinic acid. We will explore two common analytical techniques, High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and delve into the critical validation parameters that ensure a method is fit for its intended purpose. The principles discussed are grounded in internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).[3][4][5]

The Regulatory Landscape: Why Method Validation is Non-Negotiable

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][5][6] Regulatory bodies worldwide require robust validation data to ensure product quality and safety. An inter-laboratory study, also known as a collaborative study, is the pinnacle of method validation, as it determines the method's performance across different laboratories, equipment, and analysts.[7] This process is essential for establishing a standard method that can be used with confidence throughout the industry.

Selecting the Analytical Approach: HPLC-DAD vs. LC-MS/MS

The choice of analytical instrumentation is a critical first step and depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This technique separates compounds based on their polarity, and the DAD detector measures the absorbance of UV-Vis light.[8] It is a workhorse in many quality control laboratories due to its robustness and cost-effectiveness. The primary causality for choosing HPLC-DAD is for routine analysis where the concentration of 5-galloylquinic acid is relatively high and the sample matrix is well-characterized, minimizing the risk of interfering compounds.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method couples the powerful separation of LC with the highly selective and sensitive detection of a tandem mass spectrometer.[2][9] The rationale for selecting LC-MS/MS is driven by the need for ultra-trace level quantification, analysis in complex biological matrices (like plasma or serum), or when absolute certainty of the analyte's identity is required.[10][11]

Designing the Inter-Laboratory Study: A Workflow for Success

A successful inter-laboratory validation study requires meticulous planning and a clearly defined protocol. The goal is to assess the reproducibility of the method—its performance under a variety of normal operating conditions.

G cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting A Develop & Optimize Analytical Method B Draft Validation Protocol (ICH Q2) A->B E Participating Labs (n≥3) Execute Protocol B->E C Prepare & Distribute Homogenized Samples C->E D Distribute Certified Reference Standard D->E F Analyze Blind Samples & Report Raw Data E->F G Coordinating Lab Collects Data F->G H Statistical Analysis (Accuracy, Precision, Reproducibility) G->H I Final Validation Report H->I

Caption: Workflow for a typical inter-laboratory method validation study.

Key Validation Parameters: A Comparative Overview

The performance of each method is evaluated against a set of validation characteristics defined by guidelines like ICH Q2(R1).[3][5] The following table summarizes typical expected performance data from an inter-laboratory study for 5-galloylquinic acid quantification.

Performance ParameterHPLC-DADLC-MS/MSAcceptance Criteria (Typical)Rationale for Criteria
Selectivity No interference at analyte retention timeNo interference at analyte retention time & MRM transitionMethod- and matrix-dependentEnsures the signal is from the analyte, not an impurity or matrix component.[6][12]
Linearity (R²) ≥ 0.999≥ 0.998R² ≥ 0.99Demonstrates a proportional relationship between concentration and instrument response over the analytical range.
Range 1 - 100 µg/mL0.5 - 500 ng/mL80% to 120% of the test concentration.The interval providing suitable accuracy, precision, and linearity.
Accuracy (Recovery %) 97 - 103%95 - 105%70 - 120% (varies by concentration)[12]Measures the closeness of the experimental value to the true value.
Precision (Repeatability, RSDr) < 2%< 5%≤ 20% (varies by concentration)[12]Measures precision under the same operating conditions over a short interval.
Precision (Reproducibility, RSDR) < 5%< 10%Method- and concentration-dependentMeasures precision between laboratories, indicating the method's transferability.
LOD (Limit of Detection) ~0.3 µg/mL~0.1 ng/mL3.3 x (Std. Dev. of Response / Slope)The lowest amount of analyte that can be detected but not necessarily quantified.[5]
LOQ (Limit of Quantification) ~1.0 µg/mL~0.5 ng/mL10 x (Std. Dev. of Response / Slope)The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[5][12]
Robustness Unaffected by minor changes in pH, mobile phase compositionUnaffected by minor changes in flow rate, column temp.No significant change in resultsMeasures the method's capacity to remain unaffected by small, deliberate variations in parameters.[12]

Experimental Protocols

The following protocols provide a self-validating system. The inclusion of a certified reference standard and quality control (QC) samples at multiple concentrations within each run ensures the validity of the results.

Protocol 1: Sample Preparation from a Plant Matrix (e.g., Tea Leaves)
  • Homogenization: Cryogenically grind dried plant material to a fine, uniform powder.

  • Extraction:

    • Accurately weigh 1.0 g of homogenized powder into a 50 mL centrifuge tube.

    • Add 20 mL of 70% methanol/water solution.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge at 4000 rpm for 15 minutes.

  • Filtration:

    • Carefully decant the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Quantification by HPLC-DAD
  • Instrumentation: HPLC system with a Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[13]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 40% B

    • 25-30 min: 40% to 10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 325 nm.

  • Injection Volume: 10 µL.

  • Quantification: Based on a multi-point calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) prepared from a certified reference standard of 5-galloylquinic acid.

Protocol 3: Quantification by LC-MS/MS
  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS/MS Detection (Negative Ion Mode):

    • Analyte: 5-Galloylquinic Acid

    • Precursor Ion (Q1): m/z 343.1

    • Product Ions (Q3): m/z 191.0 (quantifier), m/z 169.0 (qualifier)

  • Quantification: Based on a multi-point calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 500 ng/mL) prepared from a certified reference standard. An internal standard should be used if available to correct for matrix effects.

Caption: Comparison of HPLC-DAD and LC-MS/MS analytical principles.

Conclusion and Recommendations

Both HPLC-DAD and LC-MS/MS can be successfully validated for the quantification of 5-galloylquinic acid. The choice of method should be guided by the "fit for purpose" principle.[5]

  • The HPLC-DAD method is highly suitable for routine quality control applications in a manufacturing environment. Its robustness, lower cost, and acceptable precision make it ideal for analyzing samples where the analyte concentration is well above the limit of quantification.

  • The LC-MS/MS method is the superior choice for applications requiring high sensitivity and selectivity. This includes pharmacokinetic studies involving biological matrices, trace-level impurity analysis, and instances where definitive confirmation of analyte identity is necessary for regulatory submission.

A successful inter-laboratory validation provides the highest level of confidence in an analytical method, demonstrating its ruggedness and transferability. By adhering to established guidelines and meticulously documenting each step, researchers and scientists can ensure the generation of reliable and defensible data for 5-galloylquinic acid across the global scientific community.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods. (2012). Journal of AOAC International. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). [Link]

  • AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Qualitative and Quantitative Food Microbiological Official Methods of Analysis. Journal of AOAC INTERNATIONAL. [Link]

  • AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Microbiological Methods for Food and Environmental Surfaces. (2012). Journal of AOAC International. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. (1995). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. (2023). [Link]

  • AOAC guidelines for single-laboratory validation of chemical methods for dietary supplements and botanicals. Journal of AOAC International. [Link]

  • AOAC international guidelines for validation of qualitative binary chemistry methods. Journal of AOAC International. [Link]

  • Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority. (2014). [Link]

  • Mizzi, L., Chatzitzika, C., Gatt, R., & Valdramidis, V. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food analytical methods. [Link]

  • Jaiswal, R., Sovdat, T., & Kuhnert, N. (2007). Profiling and characterization by LC-MSn of the galloylquinic acids of green tea, tara tannin, and tannic acid. Journal of Agricultural and Food Chemistry. [Link]

  • Kardani, K., et al. (2013). RP-HPLC Method Development and Validation of Gallic acid in Polyherbal Tablet Formulation. Journal of Applied Pharmaceutical Science. [Link]

  • G, S. et al. (2023). Development and Validation of A LC-MS/MS Method for the Determination of Gallic Acid in Rabbit Serum. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Jaiswal, R., Sovdat, T., & Kuhnert, N. (2007). Profiling and Characterization by LC-MSn of the Galloylquinic Acids of Green Tea, Tara Tannin, and Tannic Acid. Journal of Agricultural and Food Chemistry. [Link]

  • Shafqatullah, et al. (2014). Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Tuntipopipat, S., et al. (2019). Validation of a New LC-MS/MS Method for the Detection and Quantification of Phenolic Metabolites from Tomato Sauce in Biological Samples. Journal of Agricultural and Food Chemistry. [Link]

  • Zhang, Y., et al. (2014). [Determination of plasma concentration of five phenolic acid by LC-MS/MS and study of pharmacokinetics in rats after Mailuoning injection]. Zhongguo Zhong yao za zhi. [Link]

  • Kim, H., et al. (2021). Quantitative HPLC-DAD Analysis of Gallic and Ellagic Acids and UVB-Protective Effects of Solvent Extracts of Quercus acuta Fruits. Molecules. [Link]

  • Šerá, B. (2015). determination of Phenolic comPounds in Plant eXtracts by hPlc-dad. CABI Digital Library. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. (2023). [Link]

  • Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. Department of Drug Administration, Nepal. [Link]

  • Mena, P., et al. (2019). Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma. CentAUR. [Link]

  • Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare. (2014). [Link]

  • Kim, J. H., et al. (2018). Inter-Laboratory Validation of Method to Determine Residual Enrofloxacin in Chicken Meat. Journal of analytical methods in chemistry. [Link]

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A Comparative Guide to the Synergistic Bioactivity of 5-Galloylquinic Acid and Standard Polyphenols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Additive Effects in Polyphenol Therapeutics

In the landscape of drug discovery and nutritional science, the pursuit of potent bioactive compounds is relentless. Polyphenols, a vast class of plant secondary metabolites, have long been recognized for their antioxidant and anti-inflammatory properties. While individual agents like quercetin, resveratrol, and catechins are well-studied, the frontier of research lies in the concept of synergy , where the combination of two or more compounds yields an effect greater than the sum of their individual actions.[1] This guide provides an in-depth comparison of 5-galloylquinic acid (5-GQA), a prominent derivative of quinic acid, against these standard polyphenols, focusing on the mechanistic basis and quantitative evaluation of their synergistic potential. For researchers and drug development professionals, understanding these interactions is paramount for designing next-generation therapeutics and functional foods that harness the full power of phytochemical combinations.

Part 1: A Comparative Analysis of Standalone Antioxidant Efficacy

Before delving into synergy, it is crucial to establish the baseline potency of each compound. The antioxidant capacity of a polyphenol is fundamentally linked to its chemical structure, particularly the number and arrangement of hydroxyl (-OH) groups and the presence of moieties like galloyl esters, which are highly effective at donating hydrogen atoms to neutralize free radicals.[2][3]

Experimental data, primarily from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, allow for a quantitative comparison of these compounds. The half-maximal inhibitory concentration (IC50), the concentration required to scavenge 50% of the radicals, is the standard metric for this comparison—a lower IC50 value indicates higher antioxidant potency.

Studies have shown that the scavenger activity of quinic acid derivatives increases with the number of galloyl groups attached to the core structure.[4] The half-inhibition concentrations for di- and tri-galloyl quinic acid derivatives have been reported to not exceed 30 µM for various free radicals, indicating potent activity.[4][5] The table below synthesizes IC50 data from various studies to provide a comparative overview.

CompoundChemical ClassDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Key Structural FeaturesReference(s)
5-Galloylquinic Acid Phenolic Acid EsterData inferred from derivativesData inferred from derivativesQuinic acid + 1 Galloyl group[4][5]
Gallic Acid Phenolic Acid~8.5 - 9.0~6.7 - 8.93,4,5-trihydroxyl groups[6][7]
Chlorogenic Acid Phenolic Acid Ester~10.2~9.8Quinic acid + Caffeic acid[6]
Quercetin Flavonoid (Flavonol)~2.5 - 5.0~1.5 - 2.05 -OH groups, C2-C3 double bond[8][9]
(+)-Catechin Flavonoid (Flavanol)~6.0 - 8.3~4.95 -OH groups, no C2-C3 double bond[6][7]
Resveratrol Stilbenoid~25.0 - 50.0~15.0 - 40.03 -OH groups[6]

Note: IC50 values are highly dependent on specific assay conditions and should be compared with caution across different studies. The values presented are representative ranges for comparative purposes.

From this data, it is evident that flavonoids like quercetin and catechin, along with gallic acid, exhibit very strong standalone antioxidant activity. 5-GQA, as a galloyl derivative, is expected to possess substantial potency, likely superior to its parent compound, quinic acid, and comparable to other potent phenolic acids.

Part 2: Mechanistic Underpinnings of Polyphenol Action and Synergy

The biological effects of polyphenols extend beyond simple radical scavenging. They modulate key intracellular signaling pathways that control the body's endogenous antioxidant and inflammatory responses. Understanding these mechanisms is the key to explaining why combinations can be synergistic.

The Nrf2-ARE Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the master regulator of the cellular antioxidant response.[10] Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress, or induction by polyphenols, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in the synthesis of glutathione (GSH).[11][12]

Many polyphenols, including chlorogenic acids, gallic acid, and quercetin, are potent activators of this pathway.[11][13][14] This induction of a broad-spectrum enzymatic antioxidant defense system is a more profound and lasting effect than direct radical scavenging alone.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_Keap1->Nrf2 Release Polyphenols 5-GQA, Quercetin, Resveratrol Polyphenols->Nrf2_Keap1 Induces dissociation ARE ARE (Antioxidant Response Element) Genes Cytoprotective Genes (HO-1, GCL, etc.) ARE->Genes Activates Transcription Nrf2_nuc->ARE Binds to caption Nrf2-ARE Antioxidant Pathway Activation

Nrf2-ARE Antioxidant Pathway Activation
Inhibition of the NF-κB Inflammatory Pathway

Chronic inflammation is a driver of numerous diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a central mediator of the inflammatory response.[15] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκBα. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), lead to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes, including cytokines like TNF-α and Interleukin-6 (IL-6).[16]

Polyphenols, including resveratrol and chlorogenic acid, can suppress inflammation by interfering with this pathway, often by inhibiting the degradation of IκBα, thereby preventing NF-κB from reaching the nucleus.[15][16]

Causality for Synergy: Synergy can arise when two different polyphenols act on these pathways through distinct but complementary mechanisms. For instance, 5-GQA could act as a primary radical scavenger, reducing the initial oxidative stress that triggers NF-κB, while quercetin simultaneously inhibits IκBα degradation and activates the Nrf2 pathway. This multi-pronged attack is more effective than either agent could achieve alone.

Part 3: Quantitative Evaluation of Synergy

To move beyond qualitative descriptions, rigorous methodologies are required to quantify synergistic interactions. The two gold-standard approaches in pharmacology and nutritional science are Isobolographic Analysis and the Combination Index (CI) method.

Isobologram Analysis

An isobologram is a graphical representation of drug or compound interactions.[17] The doses of two compounds (A and B) required to produce a specific effect (e.g., 50% inhibition) are plotted on the x and y axes. A straight line connecting these two points represents the line of additivity—any combination of doses falling on this line has a purely additive effect.

  • Synergy: If a combination of doses that produces the same effect falls below this line, it indicates synergy (less of each compound is needed).

  • Antagonism: If the combination falls above this line, it indicates antagonism (more of each compound is needed).

Isobologram Conceptual Isobologram for 50% Effect origin x_axis Dose of Compound A origin->x_axis y_axis Dose of Compound B origin->y_axis IC50_A IC50 of A IC50_B IC50 of B IC50_B->IC50_A Additivity 2,1 IC50_B->2,1 Antagonism 1,0.5 IC50_B->1,0.5 Synergy 2,1->IC50_A Antagonism 1,0.5->IC50_A Synergy

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5-Galloylquinic acid
Reactant of Route 2
5-Galloylquinic acid

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